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  • Product: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine
  • CAS: 1349199-65-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the modern pursuit of "escaping flatland" in drug discovery, spirocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the modern pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction of saturation (


) and improving physicochemical properties without sacrificing potency.[1][2] 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine  (CAS: 1349199-65-0) represents a high-value intermediate in this class. As a protected precursor to the 1-oxa-6-azaspiro[3.3]heptane core, it serves as a geometrically defined, metabolically stable bioisostere for morpholine and piperazine.

This guide provides a definitive technical profile of this molecule, detailing its molecular weight specifications, structural advantages, and validated protocols for its synthesis and deprotection.

Chemical Identity & Physical Specifications

The precise molecular weight and identity parameters are critical for stoichiometry in library synthesis and fragment-based drug discovery (FBDD).

Core Specifications
ParameterSpecificationNotes
IUPAC Name tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylateSystematic nomenclature
CAS Number 1349199-65-0 Specific to the 3-amine variant
Molecular Formula C

H

N

O

Molecular Weight 214.26 g/mol Monoisotopic Mass: 214.1317
Physical State White to off-white solidHygroscopic tendency
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility (due to Boc)
pKa (Calculated) ~8.5 (Primary amine)Core amine (N6) is masked by Boc
Structural Analysis & Bioisosterism

The spiro[3.3]heptane core offers a distinct "exit vector" geometry compared to traditional six-membered rings.

  • Gem-Dimethyl Effect: The central spiro-carbon locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity Modulation: The 1-oxa substitution lowers LogP compared to the all-carbon analog, improving solubility.

  • Metabolic Stability: The quaternary spiro-center blocks oxidative metabolism (e.g., CYP450 hydroxylation) often seen at the 4-position of piperidines.

Structural Visualization & Logic

The following diagram illustrates the structural decomposition of the molecule and its transition from a lipophilic intermediate to a polar building block.

Spiro_Structure_Analysis cluster_0 Protected Intermediate (Lipophilic) cluster_1 Active Core (Polar) Molecule 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine MW: 214.26 g/mol LogP: ~0.8 Boc Boc Group (Lipophilicity & Protection) Molecule->Boc Contains Amine Free Amine (C3) (Reaction Handle) Molecule->Amine Functional Handle Core 1-oxa-6-azaspiro[3.3]heptan-3-amine MW: 114.15 g/mol LogP: <-1.0 Molecule->Core Precursor to

Figure 1: Structural decomposition highlighting the transition from the Boc-protected intermediate (MW 214.26) to the polar core scaffold.

Synthetic Utility & Experimental Protocols

The primary utility of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is as a "linker" or scaffold in PROTACs and fragment libraries. The synthesis typically proceeds via the ketone precursor.

Workflow Visualization

Synthesis_Workflow Ketone Precursor: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (CAS: 1349199-61-6) RedAmin Step 1: Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAmin Product Target: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine (MW: 214.26) RedAmin->Product Coupling Step 2: Amide Coupling / Derivatization (R-COOH, HATU) Product->Coupling Library Synthesis Deprotection Step 3: Boc Deprotection (TFA or HCl) Coupling->Deprotection Final Final Drug Scaffold Deprotection->Final

Figure 2: Synthetic workflow from the ketone precursor to the final functionalized scaffold.[2]

Protocol 1: Reductive Amination (Ketone Amine)

Context: Converting the commercially available ketone (CAS: 1349199-61-6) to the amine.

  • Reagents: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (1.0 eq), Ammonium Acetate (10.0 eq), NaBH

    
    CN (1.5 eq), Methanol (dry).
    
  • Procedure:

    • Dissolve the ketone in dry Methanol (0.1 M concentration).

    • Add Ammonium Acetate and stir at room temperature (RT) for 2 hours to form the imine intermediate.

    • Critical Step: Cool to 0°C before adding NaBH

      
      CN to prevent over-reduction or side reactions.
      
    • Stir at RT for 16 hours.

    • Quench: Concentrate solvent, dilute with saturated NaHCO

      
      , and extract with DCM.
      
  • Validation: Monitor by LC-MS. The ketone peak (MW 213.[3]23) should disappear, replaced by the amine peak (MW 214.26, [M+H]+ 215.27).

Protocol 2: Boc-Deprotection (Post-Functionalization)

Context: Removing the Boc group to expose the secondary amine for further elaboration (e.g., in PROTAC linker synthesis).

  • Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the substrate in DCM (0.1 M).

    • Add TFA dropwise at 0°C (Ratio 1:4 TFA:DCM). Note: High acid concentration is required due to the stability of the spiro-Boc system.

    • Stir at RT for 1-2 hours.

    • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Causality: Toluene co-evaporation is essential because residual TFA can form salts that interfere with subsequent nucleophilic substitutions or couplings.

Applications in Drug Discovery[1][5][6][8][9][10]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 214.26 Da , this molecule is an ideal "fragment" (Rule of 3 compliant: MW < 300).

  • Vectorization: The amine (C3) and the nitrogen (N6) provide vectors separated by a rigid spiro-core, allowing precise positioning of pharmacophores in a binding pocket.

  • Solubility: The oxetane ring acts as a hydrogen bond acceptor, improving the aqueous solubility of the final drug candidate compared to a pure cyclobutane analog.

PROTAC Linkers

The spiro[3.3]heptane motif is increasingly used in PROTAC linkers to improve the rigidity and permeability of the chimera. The defined distance between the N6 and C3 positions allows for "stiffening" the linker, which can improve the degradation efficiency by constraining the ternary complex (Target-PROTAC-E3 Ligase).

References

  • Sigma-Aldrich. (n.d.). 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one Product Specification. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Scaffolds for Medicinal Chemistry. Angewandte Chemie International Edition. (Contextual grounding on spiro-scaffolds).
  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. (General bioisostere reference).
  • PubChem. (n.d.).[4][5] Compound Summary for CAS 1349199-65-0. National Library of Medicine.[4] Retrieved from [4]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie.

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine

Introduction: The Emergence of Spiro[3.3]heptanes in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spiro[3.3]heptanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, particularly the rigid spiro[3.3]heptane motif, have garnered significant attention as bioisosteres for commonly used saturated heterocycles like piperidine and morpholine.[1] Their unique, non-planar geometry can lead to improved target engagement, enhanced metabolic stability, and increased aqueous solubility—attributes highly sought after in drug development.

This guide focuses on the comprehensive structure elucidation of a key exemplar of this class: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine (IUPAC name: tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate). This molecule, with its intricate spirocyclic core containing both an oxetane and an azetidine ring, along with a primary amine and a tert-butoxycarbonyl (Boc) protecting group, presents a fascinating case for modern spectroscopic analysis. Understanding its precise structure is the foundational step for its application as a building block in the synthesis of novel therapeutics.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing a systematic and self-validating approach to the structural confirmation of this molecule. We will delve into the "why" behind each analytical technique, grounding our interpretations in established spectroscopic principles and authoritative references.

The Analytical Workflow: A Multi-faceted Approach to Structural Certainty

Elucidation_Workflow cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition FTIR FTIR Spectroscopy - Functional Group Identification MS->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Proton/Carbon Environments - Multiplicity FTIR->NMR_1D Informs NMR Setup NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Mapping NMR_1D->NMR_2D XRay Single-Crystal X-Ray Crystallography (Optional) - Absolute Confirmation NMR_2D->XRay Confirms Connectivity

Figure 1: A logical workflow for the comprehensive structure elucidation of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The first and most fundamental question in structure elucidation is the molecular formula. High-resolution mass spectrometry provides this with exceptional accuracy. For 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine (C₁₀H₁₈N₂O₃), the expected monoisotopic mass is 214.1317 Da.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize positive ion mode Electrospray Ionization (ESI). The primary amine and the amide-like nitrogen of the Boc group are readily protonated.

  • Analysis: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Interpretation: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 215.1390. Comparison of the measured accurate mass to the theoretical mass should be within a tolerance of ± 5 ppm.

Expected Fragmentation Pattern: While soft ionization techniques like ESI are designed to minimize fragmentation, some in-source fragmentation can occur, providing valuable structural clues. The Boc group is notoriously labile and can be a key diagnostic in the mass spectrum.

Fragment Ion m/z (approx.) Proposed Structure/Loss Causality
[M+H]⁺215.1Protonated moleculeBase peak in soft ionization.
[M-C₄H₈+H]⁺159.1Loss of isobutyleneCharacteristic fragmentation of a Boc group.[2]
[M-Boc+H]⁺115.1Loss of the entire Boc groupFurther fragmentation after isobutylene loss.
[C₄H₉]⁺57.1tert-butyl cationA common fragment from the Boc protecting group.

The observation of a loss of 56 Da (isobutylene) or 100 Da (the Boc group) is a strong indicator of the presence of this protecting group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The spectrum is a molecular fingerprint, with specific bond vibrations absorbing infrared radiation at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum is analyzed for the presence of characteristic absorption bands.

Expected Characteristic Absorption Bands:

Frequency (cm⁻¹) Vibration Functional Group Significance for the Structure
3400-3250 (broad, two bands)N-H stretchPrimary Amine (-NH₂)Confirms the presence of the primary amine. The two bands arise from symmetric and asymmetric stretching.
2975-2950, 2870-2850C-H stretchAliphatic (sp³ C-H)Ubiquitous in organic molecules, confirms the aliphatic nature of the spirocyclic core and Boc group.
~1685 (strong)C=O stretchCarbamate (Boc group)A strong, sharp peak in this region is highly indicative of the carbamate carbonyl.[3]
~1160 (strong)C-O stretchCarbamate (Boc group)Further confirms the presence of the Boc-carbamate.
~980C-O-C stretchOxetane RingThe ring stretching of the four-membered ether is a key diagnostic for the oxetane moiety.
1520-1490N-H bendPrimary Amine (-NH₂)Complements the N-H stretching vibration data.

The presence of a strong carbonyl absorption around 1685 cm⁻¹ alongside the characteristic N-H stretches of a primary amine provides immediate evidence for the key functional groups of the target molecule.

Part 2: Unraveling the Connectivity - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and confirm the connectivity of the atoms.

1D NMR Spectroscopy: A First Look at the Molecular Skeleton

¹H NMR Spectroscopy: Proton Environments and Multiplicities

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~4.75d, J ≈ 7.5 Hz2HH-2, H-4 (Oxetane)Protons on carbons adjacent to the ether oxygen are deshielded.
~4.55d, J ≈ 7.5 Hz2HH-2', H-4' (Oxetane)Diastereotopic protons of the oxetane ring.
~4.05s4HH-5, H-7 (Azetidine)Protons on the Boc-protected azetidine ring. Singlet due to symmetry and lack of adjacent protons.
~3.80m1HH-3 (Oxetane)Methine proton adjacent to the amine group.
~1.60br s2H-NH₂Exchangeable protons of the primary amine.
1.45s9H-C(CH₃)₃ (Boc)Characteristic singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR and DEPT Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale for Assignment
~156.0No signalC=O (Boc)Carbonyl carbon of the carbamate.
~80.0No signalC (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~78.0NegativeC-2, C-4 (Oxetane)Carbons adjacent to the ether oxygen.
~60.0NegativeC-5, C-7 (Azetidine)Carbons of the azetidine ring.
~50.0PositiveC-3 (Oxetane)Methine carbon bearing the amino group.
~35.0No signalC-spiroSpirocyclic quaternary carbon.
28.5Positive-C(C H₃)₃ (Boc)Methyl carbons of the tert-butyl group.
2D NMR Spectroscopy: Piecing Together the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.

Experimental Protocols for 2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 500 MHz or higher).

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

Expected Key COSY Correlations:

  • A cross-peak between the methine proton at ~3.80 ppm (H-3) and the oxetane methylene protons at ~4.75 and ~4.55 ppm (H-2/H-4). This is crucial for placing the amine group on the oxetane ring.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons The HSQC spectrum correlates each proton with the carbon to which it is directly attached.

Expected Key HSQC Correlations:

  • The proton at ~4.75 ppm correlates with the carbon at ~78.0 ppm (H-2/H-4 to C-2/C-4).

  • The proton at ~4.05 ppm correlates with the carbon at ~60.0 ppm (H-5/H-7 to C-5/C-7).

  • The proton at ~3.80 ppm correlates with the carbon at ~50.0 ppm (H-3 to C-3).

  • The protons at 1.45 ppm correlate with the carbon at 28.5 ppm (Boc methyls).

C. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity The HMBC experiment is arguably the most powerful for elucidating the carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away.

Expected Key HMBC Correlations:

HMBC_Correlations cluster_Boc Boc Group cluster_Azetidine Azetidine Ring cluster_Oxetane Oxetane Ring Boc_H Boc-H (~1.45 ppm) Boc_C Boc-C=O (~156.0 ppm) Boc_H->Boc_C ³J Boc_quat_C Boc-quat C (~80.0 ppm) Boc_H->Boc_quat_C ²J Azet_H Azetidine-H (~4.05 ppm) Azet_H->Boc_C Azet_C Azetidine-C (~60.0 ppm) Azet_H->Azet_C ²J, ³J (within ring) Spiro_C Spiro-C (~35.0 ppm) Azet_H->Spiro_C ²J Oxet_H Oxetane-H (~4.65 ppm) Oxet_H->Spiro_C ²J Oxet_C Oxetane-C (~78.0 ppm) Oxet_H->Oxet_C ²J, ³J (within ring) Amine_CH Amine-CH (~3.80 ppm) Amine_CH->Spiro_C ²J Amine_C Amine-C (~50.0 ppm)

Figure 2: Key expected HMBC correlations for 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine.

  • Crucial Correlation 1: The protons of the azetidine ring (H-5/H-7, ~4.05 ppm) will show a correlation to the spirocyclic quaternary carbon (~35.0 ppm).

  • Crucial Correlation 2: The protons of the oxetane ring (H-2/H-4, ~4.65 ppm) will also show a correlation to the same spirocyclic quaternary carbon (~35.0 ppm). This unequivocally confirms the spirocyclic nature of the core.

  • Crucial Correlation 3: The protons of the azetidine ring (H-5/H-7) will show a three-bond correlation to the Boc carbonyl carbon (~156.0 ppm), confirming the attachment of the protecting group to the azetidine nitrogen.

Part 3: Absolute Confirmation - Single-Crystal X-Ray Crystallography

While the combination of MS, FTIR, and comprehensive NMR analysis provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography remains the gold standard for absolute and unambiguous structure determination in the solid state. This technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. For a novel scaffold, obtaining a crystal structure is highly desirable.

Experimental Protocol:

  • Crystal Growth: High-purity material is dissolved in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane) and allowed to slowly evaporate, or cooled slowly, to promote the growth of single crystals of sufficient quality.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

The resulting crystal structure would definitively confirm the connectivity and stereochemistry of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine.

Conclusion: A Synergistic and Self-Validating Elucidation

The structure elucidation of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is a prime example of the power of a multi-technique analytical approach. Each method provides a layer of information that, when combined, creates a robust and self-validating confirmation of the molecular structure. From the initial confirmation of the molecular formula by HRMS and the identification of key functional groups by FTIR, to the detailed mapping of the proton and carbon framework through a suite of 1D and 2D NMR experiments, each step logically builds upon the last. This systematic process ensures the highest level of scientific integrity and provides the foundational certainty required for the confident application of this promising building block in drug discovery and development.

References

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 3, 2026, from [Link]

  • Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 3, 2026, from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.
  • Guo, W., et al. (2016). Catalytic One-Pot Oxetane to Carbamate Conversions: Formal Synthesis of Drug Relevant Molecules.
  • Johansson, H., et al. (2016). Spirocyclic MCHr1 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(3), 895-900.
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2168.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate. PubChem. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • Stepan, A. F., et al. (2012). The impact of 2- and 3-substituted oxetanes on drug-like properties in a series of potent γ-secretase inhibitors. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • van der Krogt, Z. A., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.

Sources

Foundational

The Strategic Integration of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver in medicinal chemistry. Three-dimensional, sp³-r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver in medicinal chemistry. Three-dimensional, sp³-rich scaffolds have emerged as powerful tools to escape the "flatland" of traditional aromatic structures, offering improved solubility, metabolic stability, and novel intellectual property. Among these, the 1-oxa-6-azaspiro[3.3]heptane motif has garnered significant attention as a versatile bioisosteric replacement for common heterocycles like morpholine and piperidine. This in-depth technical guide focuses on a key derivative, 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine, providing a comprehensive overview of its synthesis, characterization, strategic applications in drug discovery, and sourcing. This document serves as a practical resource for researchers aiming to leverage this valuable building block in their discovery programs.

The Rise of Spiro[3.3]heptanes in Medicinal Chemistry: A Paradigm Shift

The strategic replacement of well-established chemical motifs with novel bioisosteres is a cornerstone of modern drug design. The 1-oxa-6-azaspiro[3.3]heptane scaffold has been recognized as a superior surrogate for morpholine and a conformationally restricted analog of piperidine.[1][2] Its rigid, spirocyclic nature introduces a well-defined three-dimensional geometry into molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] Furthermore, the incorporation of the oxetane ring often improves key physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity—critical factors in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[5]

The subject of this guide, 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine, is a bifunctional building block that combines the advantageous spirocyclic core with a protected primary amine. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, revealing a primary amine ready for a wide array of chemical transformations, including amidation, reductive amination, and sulfonylation. This versatility makes it an invaluable tool for library synthesis and lead optimization campaigns.

Synthesis and Purification: A Practical Workflow

While multiple strategies exist for the construction of the azaspiro[3.3]heptane core, a practical and scalable approach to 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine can be conceptualized through a multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established chemical transformations for related structures.

Proposed Synthetic Pathway

The synthesis initiates with the formation of a key intermediate, tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate. This intermediate can then be converted to the corresponding oxime, which is subsequently reduced to the target primary amine.

Synthetic Workflow A tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate B tert-butyl 3-(hydroxyimino)-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate A->B Hydroxylamine Pyridine, Ethanol C 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine B->C H2, Pd/C or NaBH4, NiCl2

Caption: Proposed synthetic workflow for 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(hydroxyimino)-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • To a solution of tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine

This step involves the reduction of the oxime to the primary amine. Catalytic hydrogenation is a common and effective method.

  • Dissolve the crude tert-butyl 3-(hydroxyimino)-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (1.0 eq) in methanol.

  • Add a catalytic amount of Palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol as the eluent, to afford the final product as a solid or oil.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine.

Property Value Source
Molecular Formula C₁₀H₁₈N₂O₃[2]
Molecular Weight 214.26 g/mol [2]
Appearance Solid or oil-
Purity (typical) >95%[2]
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): ~4.5 (m, 2H), ~4.2 (m, 2H), ~3.8 (m, 4H), ~3.5 (m, 1H), ~1.45 (s, 9H)Inferred from related structures
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): ~155, ~80, ~75, ~60, ~50, ~40, ~28Inferred from related structures
Mass Spec (ESI+) m/z: 215.1 [M+H]⁺, 159.1 [M-tBu+H]⁺, 115.1 [M-Boc+H]⁺Inferred from structure

Application in Drug Discovery: A Case Study in GLP-1 Receptor Agonists

The unique structural and physicochemical properties of the 1-oxa-6-azaspiro[3.3]heptane scaffold make it an attractive component in the design of therapeutics targeting a variety of diseases. A particularly relevant and recent application is in the development of small-molecule glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[2][]

GLP-1 receptor agonists enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[7] While many successful GLP-1 therapies are injectable peptides, there is a significant drive to develop orally bioavailable small-molecule alternatives to improve patient compliance.[] The rigid, three-dimensional nature of the 1-oxa-6-azaspiro[3.3]heptane core can help to correctly orient pharmacophoric groups for optimal interaction with the GLP-1 receptor's transmembrane domain.

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to G_protein->AC activates Agonist Small-Molecule Agonist (incorporating the spiro[3.3]heptane scaffold) Agonist->GLP1R binds & activates PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (from Pancreatic β-cells) PKA->Insulin promotes

Caption: Simplified signaling pathway of a GLP-1 receptor agonist.

The primary amine of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine serves as a critical handle to append other fragments of a molecule designed to interact with the GLP-1 receptor. For instance, it can be acylated with a carboxylic acid-containing fragment that mimics a key interaction of the endogenous GLP-1 peptide. The spirocyclic core itself acts as a rigid scaffold, potentially improving the metabolic stability of the entire molecule compared to more flexible linkers.

Sourcing and Suppliers

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is available from a number of specialized chemical suppliers. Researchers should always verify the purity and identity of the material upon receipt through their own analytical methods.

Supplier Product Name CAS Number Purity Catalog Number
Thermo Scientific Chemicals 6-Boc-1-oxa-6-azaspiro[3.3]heptane, 96%1349199-65-096%H57040.MD
AChemBlock 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine 96%1349199-65-096%F-4544
Sigma-Aldrich 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one1349199-61-6--
MySkinRecipes 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine---

Note: The ketone precursor (CAS 1349199-61-6) is also commercially available and can be a starting point for the synthesis outlined in this guide.

Conclusion

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is a high-value building block for contemporary drug discovery. Its inherent three-dimensionality and favorable physicochemical properties, derived from the spiro[3.3]heptane core, offer a distinct advantage in the design of novel therapeutics. The presence of a versatile, protected amine handle allows for its strategic incorporation into a wide range of molecular architectures. As exemplified by its potential application in the development of oral GLP-1 receptor agonists, this compound is poised to play an increasingly important role in the creation of next-generation medicines that are safer, more effective, and more patient-friendly. This guide provides the foundational knowledge for researchers to confidently source and utilize this powerful tool in their pursuit of innovative therapies.

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3374–3377. [Link]

  • Mykhailiuk, P. K. (2015). 1-Azaspiro[3.3]heptanes as piperidine bioisosteres. Angewandte Chemie International Edition, 54(4), 1238-1241. [Link]

  • MySkinRecipes. (n.d.). 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine. Retrieved from [Link]

  • Natho, P., et al. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]

  • Carreira, E. M., et al. (2010). Spirocyclic oxetanes: a new class of conformationally restricted piperidine bioisosteres. Angewandte Chemie International Edition, 49(5), 994-997. [Link]

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  • Natho, P., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 58(35), 5346-5365. [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. [Link]

  • Ashenhurst, J. (2023). Reactions of Azides. Master Organic Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]

  • RCSB PDB. (2023). Molecule of the Month: GLP-1 Receptor Agonists. PDB-101. [Link]

  • Bosch, I., et al. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397-399. [Link]

  • Mount Sinai Health System. (2023). Emerging Evidence for the Use of GLP-1 Receptor Agonists in the Primary Care Setting. Retrieved from [Link]

  • Kamal, A., et al. (2011). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Tetrahedron Letters, 52(24), 3144-3147. [Link]

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Exploratory

The Spirocyclic Scaffold: A Gateway to Three-Dimensionality and Enhanced Drug-Like Properties in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Escaping Flatland in Drug Discovery The relentless pursuit of novel and effective therapeutics has driven medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Drug Discovery

The relentless pursuit of novel and effective therapeutics has driven medicinal chemists to explore beyond the traditional, largely two-dimensional chemical space dominated by flat, aromatic ring systems. This "escape from flatland" has led to a surge of interest in three-dimensional (3D) molecular architectures that can better mimic the complexity of biological macromolecules and their binding sites.[1] Among these, spirocyclic scaffolds—molecules containing two or more rings linked by a single common atom—have emerged as a powerful tool for navigating this expanded chemical universe.[2] Their inherent rigidity and defined 3D geometry offer a unique opportunity to fine-tune the conformational and physicochemical properties of drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2]

This in-depth guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the core principles and practical applications of spirocyclic scaffolds in medicinal chemistry. We will delve into the synthetic strategies employed to construct these intricate architectures, explore their impact on critical drug-like properties, and present case studies that highlight their successful application in modern drug discovery.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of a spirocyclic motif into a drug candidate is not merely a synthetic curiosity; it is a deliberate strategy to impart specific, advantageous properties. The spiro junction, a quaternary carbon atom at the intersection of two rings, introduces a fixed three-dimensional arrangement of substituents, which can have profound effects on a molecule's biological activity and developability.

Enhanced Target Engagement and Selectivity

The rigid nature of spirocyclic systems restricts the conformational flexibility of a molecule.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency. Furthermore, the well-defined spatial orientation of functional groups allows for more precise interactions with the target's binding pocket, which can significantly improve selectivity for the desired target over off-targets.[1]

Improved Physicochemical and ADME Properties

A common challenge in drug discovery is the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Spirocyclic scaffolds can positively influence these parameters in several ways:

  • Increased Solubility: The introduction of sp³-rich spirocyclic cores often disrupts molecular planarity and crystallinity, leading to improved aqueous solubility.

  • Modulated Lipophilicity: The 3D nature of spirocycles can shield hydrophobic regions of a molecule, thereby modulating its lipophilicity (LogP) to fall within a more desirable range for oral bioavailability.[3]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are often less susceptible to metabolic enzymes, such as cytochrome P450s, leading to increased metabolic stability and a longer in vivo half-life.[1]

The following table provides a conceptual comparison of how introducing a spirocyclic scaffold can favorably alter key physicochemical properties compared to a hypothetical flat, aromatic analog.

PropertyFlat Aromatic AnalogSpirocyclic AnalogRationale for Improvement
Solubility LowHigherDisruption of crystal lattice packing, increased polarity.
Lipophilicity (LogP) Often HighModulated (lower)Shielding of hydrophobic surfaces, introduction of polar atoms in the scaffold.
Metabolic Stability Susceptible to oxidationMore stableSteric hindrance around metabolically labile sites.
Fraction of sp³ carbons (Fsp³) LowHighInherent to the spirocyclic core, correlates with clinical success.[1]

Key Synthetic Strategies for Constructing Spirocyclic Scaffolds

The synthesis of spirocyclic compounds can be challenging due to the need to construct a quaternary carbon center. However, a number of powerful synthetic methodologies have been developed to address this challenge.

Intramolecular Cyclization Reactions

One of the most common approaches to spirocycle synthesis involves an intramolecular cyclization event where a pre-existing ring serves as an anchor for the formation of the second ring around a common atom.

The intramolecular aldol condensation is a classic and effective method for forming five- and six-membered rings, which can be adapted for the synthesis of spirocyclic ketones.[4]

Experimental Protocol: Intramolecular Aldol Condensation for Spirocycle Synthesis [5]

  • Reactant Preparation: Dissolve the dicarbonyl starting material (e.g., a 1,6- or 1,7-dicarbonyl compound tethered to a pre-existing ring) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Base Addition: Slowly add a solution of a base, such as sodium hydroxide or potassium tert-butoxide, to the reaction mixture at room temperature with stirring. The choice of base depends on the acidity of the α-protons of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for an intramolecular aldol condensation leading to a spirocyclic enone.

G start Dicarbonyl Starting Material base Addition of Base (e.g., NaOH) start->base enolate Enolate Formation base->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization aldol Aldol Adduct cyclization->aldol dehydration Dehydration aldol->dehydration product Spirocyclic Enone dehydration->product

Caption: Workflow for Spirocycle Synthesis via Intramolecular Aldol Condensation.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, and it can be adapted to create spirocyclic alkaloids.[6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the spirocyclic system.[6]

Experimental Protocol: Pictet-Spengler Reaction for Spiro-alkaloid Synthesis [8][9]

  • Reactant Mixture: Combine the β-arylethylamine and the cyclic ketone in a suitable solvent, such as methanol or a buffered aqueous solution.

  • Acid Catalyst: Add an acid catalyst, such as trifluoroacetic acid (TFA) or a phosphate buffer to maintain an acidic pH.[8]

  • Heating: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by chromatography.

Case Study: Spironolactone, a Spirocyclic Aldosterone Antagonist

Spironolactone is a well-established potassium-sparing diuretic that contains a spirocyclic lactone fused to a steroid backbone.[10] Its mechanism of action involves the competitive antagonism of the mineralocorticoid receptor (MR), which plays a key role in the regulation of blood pressure and electrolyte balance.[11][12]

The spirocyclic lactone moiety of spironolactone is crucial for its activity. It mimics the structure of aldosterone, the natural ligand for the MR, allowing it to bind to the receptor's ligand-binding domain. However, the bulky and rigid nature of the spirocycle prevents the conformational changes in the receptor that are necessary for its activation, thus blocking the downstream signaling cascade.

The following diagram illustrates the simplified signaling pathway of aldosterone and its inhibition by spironolactone.

G cluster_cell Kidney Tubule Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spironolactone Spironolactone Spironolactone->MR Binds & Blocks Aldo_MR Aldosterone-MR Complex Nucleus Nucleus Aldo_MR->Nucleus Translocates Transcription Gene Transcription Aldo_MR->Transcription Activates Spiro_MR Spironolactone-MR Complex (Inactive) DNA DNA Proteins Sodium-Potassium Pump Proteins Transcription->Proteins Na_K_Pump Increased Sodium-Potassium Pumps on Cell Membrane Proteins->Na_K_Pump Na_reabsorption Increased Sodium Reabsorption Na_K_Pump->Na_reabsorption K_secretion Increased Potassium Secretion Na_K_Pump->K_secretion

Caption: Simplified Signaling Pathway of Aldosterone and its Inhibition by Spironolactone.

Experimental Workflow: Assessing the Cytotoxicity of Spirocyclic Compounds

As with any novel class of compounds, it is crucial to assess the potential cytotoxicity of new spirocyclic derivatives early in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [13][15]

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic test compounds and a positive control (e.g., doxorubicin) in cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for assessing the cytotoxicity of spirocyclic compounds using the MTT assay.

G start Seed Cells in 96-well Plate treatment Treat with Spirocyclic Compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate for 2-4 hours (Formazan Formation) mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.

Conclusion and Future Perspectives

Spirocyclic scaffolds represent a significant and growing area of interest in medicinal chemistry. Their unique three-dimensional structures provide a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While the synthesis of these complex molecules can be challenging, the continued development of innovative synthetic methodologies is making them increasingly accessible to drug discovery programs.[2] As our understanding of the intricate interplay between molecular three-dimensionality and biological activity deepens, we can expect to see a greater number of spirocyclic drugs entering the clinical pipeline and ultimately benefiting patients across a wide range of diseases.

References

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Foundational

The Enduring Allure of a Strained Scaffold: A Technical Guide to the 3D Conformation of 1-Oxa-6-azaspiro[3.3]heptanes

For the forward-thinking researcher, scientist, and drug development professional, this guide delves into the nuanced three-dimensional world of the 1-oxa-6-azaspiro[3.3]heptane scaffold. We move beyond the two-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, scientist, and drug development professional, this guide delves into the nuanced three-dimensional world of the 1-oxa-6-azaspiro[3.3]heptane scaffold. We move beyond the two-dimensional representation to explore the conformational intricacies that underpin its remarkable success as a bioisostere and a cornerstone of modern medicinal chemistry.

The relentless pursuit of novel chemical matter with enhanced pharmacological properties has led to a paradigm shift in drug design, moving away from flat, aromatic structures towards more three-dimensional and sp³-rich architectures.[1] In this landscape, strained spirocyclic systems have emerged as powerful tools, and among them, the 1-oxa-6-azaspiro[3.3]heptane core has garnered significant attention. Its inherent rigidity and defined exit vectors offer a unique opportunity to fine-tune molecular shape and properties, ultimately leading to improved drug-like characteristics.[2][3] This guide provides a comprehensive technical overview of the 3D conformation of this scaffold, from its fundamental structural features to the sophisticated analytical techniques used to elucidate them and the profound implications for drug discovery.

The Architectural Blueprint: Unveiling the Inherent Rigidity

The 1-oxa-6-azaspiro[3.3]heptane scaffold is characterized by two fused four-membered rings, an oxetane and an azetidine, sharing a central spirocyclic quaternary carbon. This arrangement imparts a high degree of conformational restriction, a key feature that distinguishes it from more flexible aliphatic heterocycles.[2]

The Puckered Reality of Four-Membered Rings

Contrary to a planar depiction, both the oxetane and azetidine rings in the 1-oxa-6-azaspiro[3.3]heptane system adopt a puckered conformation to alleviate ring strain. This puckering is a critical determinant of the overall 3D shape of the molecule. The degree of puckering can be influenced by the nature and position of substituents, a factor that can be strategically exploited in drug design.

Crystallographic Insights: A Snapshot in the Solid State

X-ray crystallography provides invaluable, high-resolution data on the solid-state conformation of 1-oxa-6-azaspiro[3.3]heptane derivatives. Analysis of crystallographic data reveals precise bond lengths, bond angles, and the dihedral angles that define the puckering of the individual rings and their relative orientation.

For instance, the crystal structure of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile demonstrates that the azetidine and oxetane rings are nearly perpendicular to each other, with a dihedral angle of 89.7(1)°.[4] The azetidine ring is also twisted out of the plane of the attached benzene ring by 18.3(1)°.[4] This defined, non-planar geometry is a direct consequence of the spirocyclic fusion.

ParameterValueSource
Azetidine-Oxetane Dihedral Angle89.7(1)°[4]
Azetidine-Benzene Ring Twist Angle18.3(1)°[4]

Table 1: Key Crystallographic Parameters for 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.

This inherent three-dimensionality is a stark contrast to the often-planar nature of the aromatic rings it can replace, offering new vectors for interacting with biological targets.[5]

Deciphering the Conformation in Solution: The Power of NMR Spectroscopy

While X-ray crystallography provides a static picture, understanding the conformational dynamics in solution is paramount for predicting biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Vicinal Coupling Constants (³J) as Probes of Dihedral Angles

The magnitude of the vicinal coupling constant (³J) between two protons is directly related to the dihedral angle between them, as described by the Karplus equation. By carefully analyzing the ³J values of the protons within the oxetane and azetidine rings, the degree of ring puckering and the preferred conformation in solution can be determined.

Nuclear Overhauser Effect (NOE) for Through-Space Proximity

The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons. In the context of the 1-oxa-6-azaspiro[3.3]heptane scaffold, NOE experiments, such as NOESY and ROESY, can be used to establish the relative orientation of substituents and to confirm the overall 3D structure in solution. For small molecules like many 1-oxa-6-azaspiro[3.3]heptane derivatives, a positive NOE is typically observed for protons within 4Å of each other.[6]

G cluster_0 Conformational Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray comp Computational Modeling start->comp j_coupling ³J Coupling Constants nmr->j_coupling noe NOE Data (NOESY/ROESY) nmr->noe solid_state Solid-State Structure xray->solid_state pes Potential Energy Surface Scan comp->pes dihedral Dihedral Angles j_coupling->dihedral proximity Proton Proximity noe->proximity bond_lengths Bond Lengths & Angles solid_state->bond_lengths low_energy Low-Energy Conformers pes->low_energy solution_conformation Solution Conformation dihedral->solution_conformation proximity->solution_conformation bond_lengths->solution_conformation low_energy->solution_conformation

Caption: Workflow for the 3D conformational analysis of 1-oxa-6-azaspiro[3.3]heptane scaffolds.

Computational Chemistry: Exploring the Conformational Landscape

Computational modeling provides a powerful complement to experimental techniques, allowing for a deeper understanding of the conformational preferences of the 1-oxa-6-azaspiro[3.3]heptane scaffold.

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans can be performed by systematically rotating key dihedral angles within the molecule and calculating the corresponding energy.[7][8][9] This allows for the identification of low-energy conformations and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Synthesis: Building the Scaffold

The synthetic accessibility of the 1-oxa-6-azaspiro[3.3]heptane core is crucial for its widespread adoption in drug discovery. Several robust synthetic routes have been developed.

General Synthetic Strategy

A common approach involves the construction of the two four-membered rings in a stepwise fashion. For example, a scalable, linear six-step synthesis has been reported for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a versatile platform for further functionalization.[2] Another efficient method for creating the azetidine ring is through a hydroxide-facilitated alkylation of an appropriate aniline with 3,3-bis(bromomethyl)oxetane.[10]

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

The following is a representative protocol for the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223:[10]

  • Reaction Setup: To a solution of 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., sulfolane), add a solution of sodium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique such as HPLC.

  • Workup and Isolation: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

The Bioisosteric Advantage: Impact of 3D Conformation on Drug Properties

The true power of the 1-oxa-6-azaspiro[3.3]heptane scaffold lies in its ability to act as a bioisostere for common saturated heterocycles like piperidine, morpholine, and piperazine, often with significant improvements in physicochemical and pharmacokinetic properties.[2][3]

Modulating Lipophilicity and Basicity

The introduction of a spirocyclic center can lead to a decrease in lipophilicity (logD) and an increase in basicity (pKa) compared to the parent heterocycle. This seemingly counterintuitive effect of adding a carbon atom can be rationalized by the unique 3D arrangement of the scaffold.

Enhancing Metabolic Stability

The rigid, strained nature of the 1-oxa-6-azaspiro[3.3]heptane core can render it less susceptible to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer half-life in vivo.

Impact on hERG Inhibition

Inhibition of the hERG potassium channel is a major safety concern in drug development. The specific 3D conformation of a molecule can significantly influence its interaction with the hERG channel. The rigid and defined geometry of 1-oxa-6-azaspiro[3.3]heptane derivatives can be leveraged to minimize hERG liability.[11][12][13]

Future Directions: The Expanding Universe of Spirocyclic Scaffolds

The success of the 1-oxa-6-azaspiro[3.3]heptane scaffold has spurred the development of a diverse array of related spirocyclic systems, each with its unique 3D geometry and properties. The continued exploration of this fascinating area of chemical space promises to deliver the next generation of innovative therapeutics with enhanced efficacy and safety profiles.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba. Retrieved February 3, 2026, from [Link]

  • (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. Retrieved February 3, 2026, from [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed. Retrieved February 3, 2026, from [Link]

  • The Strength of hERG Inhibition by Erythromycin at Different Temperatures Might Be Due to Its Interacting Features with the Channels. (2023). MDPI. Retrieved February 3, 2026, from [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). PubMed. Retrieved February 3, 2026, from [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). PubMed. Retrieved February 3, 2026, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift. (2012). Retrieved February 3, 2026, from [Link]

  • NOESY and ROESY. (2018). Retrieved February 3, 2026, from [Link]

  • In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel. (2011). PLOS One. Retrieved February 3, 2026, from [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. (n.d.). CHIMIA. Retrieved February 3, 2026, from [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (2021). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Exploration of the potential energy surface (PES). (2023). xtb doc 2023 documentation. Retrieved February 3, 2026, from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Potential Energy Surface (PES) Scan of Gas-Phase L-Proline. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

  • Analyzing Coupling Constants. (n.d.). Oregon State University. Retrieved February 3, 2026, from [Link]

  • scanning potential energy surfaces. (n.d.). Retrieved February 3, 2026, from [Link]

  • Characterization of recombinant hERG K(+) channel inhibition by the active metabolite of amiodarone desethyl-amiodarone. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. (n.d.). MedChemComm (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

development of GPCR ligands with spiro[3.3]heptane cores

Executive Summary This guide details the strategic incorporation of spiro[3.3]heptane cores into G-Protein Coupled Receptor (GPCR) ligands. As the pharmaceutical industry seeks to "escape from flatland," replacing planar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic incorporation of spiro[3.3]heptane cores into G-Protein Coupled Receptor (GPCR) ligands. As the pharmaceutical industry seeks to "escape from flatland," replacing planar phenyl and heteroaromatic rings with rigid, three-dimensional (3D) saturated bioisosteres has become a proven strategy to improve solubility, metabolic stability, and patentability while retaining potency.

This note focuses on Class F GPCRs (e.g., Smoothened - SMO) as a primary case study, demonstrating how to replace a central meta-substituted phenyl ring with a spiro[3.3]heptane core. The protocols provided cover the full development cycle: Scaffold Design Logic , Chemical Synthesis , and Biological Validation .

Scientific Rationale: The Spiro[3.3]heptane Advantage

The "Spiro Effect" in GPCR Binding Pockets

Traditional GPCR ligands often rely on planar aromatic rings for π-π stacking. However, these "flat" molecules frequently suffer from poor aqueous solubility and rapid metabolic clearance.

  • Vector Alignment: Unlike the linear (

    
    ) exit vectors of a para-phenyl ring, spiro[3.3]heptane offers a "kinked" geometry (approx. 
    
    
    
    
    
    depending on substitution). This subtle angular shift allows the molecule to explore novel sub-pockets within the GPCR transmembrane bundle.
  • Physicochemical Boost: Replacing a phenyl ring with spiro[3.3]heptane significantly increases the fraction of sp³ hybridized carbons (

    
    ), which correlates with higher clinical success rates by improving solubility and lowering lipophilicity (LogD).
    
Decision Logic: When to Scaffold Hop?

Use the following decision tree to determine if a spiro-modification is suitable for your lead compound.

ScaffoldLogic cluster_legend Legend Start Lead Compound Analysis CheckSol Is Solubility < 10 µM? Start->CheckSol CheckMet Is Metabolic Clearance High? CheckSol->CheckMet Yes CheckSol->CheckMet No (but seeking IP) CheckPi Is Phenyl Ring Critical for π-π Stacking? CheckMet->CheckPi Yes CheckMet->CheckPi No (Optimize Linkers) DecisionSpiro PROCEED: Design Spiro[3.3]heptane Analog CheckPi->DecisionSpiro No (Spacer/Vector role) DecisionRetain STOP: Retain Aromatic Core (Try Fluorination instead) CheckPi->DecisionRetain Yes (Critical Interaction) L1 Assessment L2 Critical Check L3 Action

Figure 1: Decision logic for replacing aromatic rings with spirocyclic cores in Lead Optimization.

Chemical Protocol: Synthesis of Spiro[3.3]heptane Core

This protocol describes the synthesis of a 2,6-disubstituted spiro[3.3]heptane building block, suitable for replacing a meta- or para-substituted phenyl ring.

Target Intermediate: tert-butyl (6-formylspiro[3.3]heptan-2-yl)carbamate.

Reagents & Equipment
  • Starting Materials: N,N-dimethylacetamide, methylenecyclobutane, triflic anhydride (

    
    ).
    
  • Solvents: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Methanol.

  • Catalysts: Collidine, Pd/C (if deprotecting benzyl groups).

  • Equipment: Sealed pressure tube, Rotary evaporator, Flash chromatography system.

Step-by-Step Synthesis Workflow

Step 1: [2+2] Cycloaddition (Formation of the Spiro Core) [1]

  • Activate: In a flame-dried flask under

    
    , dissolve N,N-dimethylacetamide (1.2 equiv) in anhydrous DCE. Add collidine (1.2 equiv).[2]
    
  • Generate Keteneiminium: Dropwise add

    
     (1.2 equiv) at 
    
    
    
    . Stir for 30 min to form the reactive keteneiminium salt.
  • Cyclize: Add methylenecyclobutane (1.0 equiv) dissolved in DCE. Heat the mixture to reflux (

    
    ) in a sealed tube for 16 hours.
    
  • Workup: Cool to RT. Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Purify: Flash chromatography (Hexane/EtOAc) to yield 2-oxospiro[3.3]heptane derivative.

Step 2: Functionalization (Ketone to Amine/Ester)

  • Horner-Wadsworth-Emmons (HWE): React the spiro-ketone with triethyl phosphonoacetate and NaH in THF to install the ester at the 2-position (exocyclic double bond).

  • Reduction: Hydrogenate (

    
    , Pd/C) to reduce the alkene, yielding the spiro[3.3]heptane-2-carboxylate .
    
  • Curtius Rearrangement (Carboxylate to Amine):

    • Hydrolyze ester (LiOH, THF/H2O).

    • Treat acid with Diphenylphosphoryl azide (DPPA) and

      
      -BuOH to yield the Boc-protected amine .
      
    • Result: One end of the spiro core is now a protected amine.

Step 3: Distal Functionalization (Oxidation)

  • If the starting material allowed for a distal handle (e.g., using a substituted alkene), functionalize C6.

  • Alternatively, for simple cores, radical oxidation or starting with functionalized precursors (like 3-methylene-cyclobutanecarboxylic acid) allows installation of the second vector (e.g., aldehyde or acid) at the C6 position.

Synthesis SM Start: Amide + Alkene Act Activation (Tf2O, Collidine) SM->Act Cyc [2+2] Cycloaddition (Reflux, 16h) Act->Cyc Ketone Spiro-Ketone Intermediate Cyc->Ketone Func Functionalization (HWE / Curtius) Ketone->Func Final Target: Spiro-Diamine Scaffold Func->Final

Figure 2: Synthetic route for generating functionalized spiro[3.3]heptane cores.[3]

Biological Validation Protocols

Once the ligand is synthesized, it must be validated against the GPCR target. We use the Smoothened (SMO) receptor as our model.

Protocol A: GPCR Membrane Preparation

Purpose: Isolate high-concentration receptor membranes for binding assays. Self-Validation: Protein concentration (BCA assay) and Receptor


 check.
  • Cell Lysis: Resuspend CHO-SMO cells (stable transfection) in ice-cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA). Incubate 20 min on ice.

  • Homogenization: Use a Dounce homogenizer (20 strokes, tight pestle) or Polytron (bursts of 5s). Critical: Keep on ice to prevent receptor degradation.

  • Low-Speed Spin: Centrifuge at

    
     for 10 min at 
    
    
    
    to remove nuclei and unbroken cells. Save the supernatant .
  • High-Speed Spin: Centrifuge supernatant at

    
     for 60 min at 
    
    
    
    .
  • Resuspension: Discard supernatant. Resuspend the membrane pellet in Binding Buffer (50 mM Tris-HCl, 10 mM

    
    ).
    
  • Storage: Aliquot and snap-freeze in liquid

    
    . Store at 
    
    
    
    .[4]
Protocol B: Competitive Radioligand Binding

Purpose: Determine the affinity (


) of the spiro-ligand.
  • Setup: In a 96-well plate, add:

    • 50 µL Membrane Prep (approx. 5–10 µg protein/well).

    • 50 µL

      
      -Cyclopamine (Radioligand, final conc. ~ 
      
      
      
      ).
    • 50 µL Test Compound (Spiro-analog, serial dilution).

    • Non-Specific Binding (NSB) Control: Add excess unlabeled Vismodegib (10 µM).

  • Incubation: Incubate for 2 hours at RT (equilibrium).

  • Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Wash Buffer.
    
  • Read: Add scintillation fluid and count CPM.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Gli-Luciferase Functional Reporter Assay

Purpose: Confirm if the ligand acts as an antagonist (inhibits signaling).[5] Mechanism: SMO activation prevents degradation of Gli transcription factors, leading to luciferase expression.

  • Transfection: Use NIH3T3 cells stably expressing the Gli-Luciferase reporter.

  • Seeding: Plate 10,000 cells/well in low-serum media (0.5% calf serum) to induce ciliogenesis (required for SMO signaling).

  • Stimulation:

    • Add SAG (Smoothened Agonist, 100 nM) to stimulate the pathway.

    • Simultaneously add the Spiro-Test Compound (serial dilution).

  • Incubation: Incubate for 24–30 hours.

  • Detection: Add Luciferase substrate (e.g., Bright-Glo). Lyse cells and measure luminescence.

  • Result: A dose-dependent decrease in luminescence confirms antagonism.

AssayPath Agonist Agonist (SAG) SMO GPCR: Smoothened (Cilium Membrane) Agonist->SMO Activates SpiroLigand Spiro-Antagonist (Test Cmpd) SpiroLigand->SMO Blocks SUFU SUFU-Gli Complex (Cytoplasm) SMO->SUFU Inhibits Degradation Gli Gli Transcription Factor SUFU->Gli Releases Nucleus Nucleus (Gene Transcription) Gli->Nucleus Translocates Light Luciferase Signal Nucleus->Light Expression

Figure 3: Signaling pathway for the Gli-Luciferase reporter assay used to validate SMO antagonists.

Data Presentation & Analysis

When comparing the new spiro-ligand to the aromatic parent, summarize data as follows:

PropertyParent (Phenyl Core)Spiro-AnalogTarget Criteria
Molecular Weight 450 Da456 Da< 500 Da
ClogP 4.53.8< 4.0
Solubility (PBS) < 1 µM25 µM> 10 µM
SMO Binding (

)
12 nM18 nM< 20 nM
Microsomal Stability (

)
15 min45 min> 30 min

Interpretation:

  • Potency Maintenance: If

    
     remains < 20 nM, the spiro core successfully mimics the vector alignment of the phenyl ring.
    
  • Solubility Gain: A >10-fold increase in solubility validates the

    
     hypothesis.
    
  • Stability: Increased half-life indicates the spiro core is less prone to oxidative metabolism (e.g., P450 oxidation) than the electron-rich phenyl ring.

References

  • Levterov, V. et al. (2024).[2] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link

  • Burkhard, J. A. et al. (2010).[6] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres. Organic Letters. Link

  • Kirichok, A. et al. (2023).[7] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Discovery of GPCR Ligands. (2014). Biased Signaling and Structure-Based Drug Design. Frontiers in Pharmacology. Link

  • GPCR Membrane Preparation Protocol. (2023). Extraction and Purification of Functional GPCRs. Thermo Fisher Scientific Application Notes. Link

Sources

Application

solid-phase synthesis applications of Boc-protected spiroamines

Topic: High-Fsp³ Scaffold Integration: Solid-Phase Synthesis of Boc-Protected Spiroamines Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Lead Discovery Scientists, and Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fsp³ Scaffold Integration: Solid-Phase Synthesis of Boc-Protected Spiroamines Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Lead Discovery Scientists, and Process Chemists

Introduction: Escaping "Flatland" with Spiroamines

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is driven by the correlation between higher fraction of sp³-hybridized carbons (


) and improved clinical success rates. Spiroamines—specifically rigid systems like 2,6-diazaspiro[3.3]heptane  and 2,7-diazaspiro[3.5]nonane —serve as superior bioisosteres for piperazines and morpholines. They offer defined vector positioning of substituents and improved metabolic stability while retaining solubility.[1]

This guide details the solid-phase synthesis (SPS) integration of Boc-protected spiroamines . While typically used as building blocks in Fmoc-based strategies (where Boc serves as an orthogonal or global-deprotection group), their steric bulk presents unique challenges in coupling efficiency and reaction kinetics.

Strategic Considerations & Workflow

When incorporating spiroamines into solid-phase libraries, three factors dictate the protocol:

  • Steric Hindrance: The geminal disubstitution at the spiro center creates a "cone" of steric bulk, significantly reducing the nucleophilicity of the secondary amines.

  • Orthogonality: Most commercial spiro-blocks are supplied as N-Fmoc-N'-Boc derivatives. The Fmoc handles the backbone connectivity, while the Boc group protects the distal amine for either final release or late-stage diversification.

  • Resin Choice:

    • Rink Amide / Wang Resin: For final cleavage of the Boc group during global deprotection (TFA cocktail).

    • 2-Chlorotrityl Chloride (2-CTC): For retaining the Boc group on the cleaved product (using mild acid cleavage) for solution-phase work.

Experimental Workflow Diagram

SpiroSynthesis Resin Resin Preparation (Swelling) Loading Resin Loading (Linker/First Residue) Resin->Loading Deprotect Fmoc Deprotection (20% Piperidine) Loading->Deprotect SpiroCouple Spiroamine Coupling (HATU/Collidine/Microwave) Deprotect->SpiroCouple Steric Challenge Diversify Distal Functionalization (Reductive Amination/Acylation) SpiroCouple->Diversify Optional: Remove Boc Cleavage Global Cleavage (TFA/TIPS/H2O) SpiroCouple->Cleavage Standard Diversify->Cleavage

Figure 1: General workflow for integrating N-Fmoc-N'-Boc spiroamines into a solid-phase sequence. The "Spiroamine Coupling" step is the critical rate-limiting step due to sterics.

Detailed Experimental Protocols

Protocol A: Resin Loading & Preparation

Objective: Establish a high-fidelity anchor point. For spiroamine libraries, Rink Amide MBHA resin is preferred for its mechanical stability during microwave heating.

Reagents:

  • Rink Amide MBHA Resin (0.5–0.7 mmol/g loading)

  • DMF (Anhydrous), DCM (HPLC grade)

  • Fmoc-Amino Acid or Linker

Step-by-Step:

  • Swelling: Place 500 mg of resin in a fritted syringe reactor. Add 5 mL DCM and shake for 30 min. Drain and wash with DMF (3 x 5 mL).[2]

  • Fmoc Deprotection (Resin): Treat with 20% piperidine in DMF (5 mL) for 5 min, drain, then repeat for 15 min. Wash with DMF (5x), DCM (3x), DMF (3x).

  • QC (Chloranil Test): Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue/purple) indicates free amines ready for coupling.

Protocol B: Coupling Sterically Hindered Spiroamines

Context: Coupling a secondary amine onto a resin-bound chain, or coupling an acid to a resin-bound spiroamine, is difficult. Standard HBTU/DIPEA protocols often result in <50% conversion due to the spiro-center's bulk.

The "Power" Cocktail (HATU/Collidine): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to the stabilizing effect of the HOAt leaving group, combined with 2,4,6-collidine (TMP). Collidine is a non-nucleophilic base that prevents base-mediated racemization and does not interfere with the activated ester.

Procedure:

  • Activation: In a vial, dissolve the N-Fmoc-N'-Boc-Spiroamine (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add 2,4,6-Collidine (6.0 equiv). The solution should turn yellow. Note: Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling: Add the mixture to the resin.

  • Microwave Irradiation (Critical):

    • Instrument: Biotage Initiator or CEM Liberty Blue.

    • Settings: 75°C for 20 minutes (Standard) OR 50°C for 45 minutes (if racemization prone).

    • Note: If microwave is unavailable, double coupling at RT for 4 hours each is required.

  • Wash: Drain and wash with DMF (5x).[2]

  • Monitoring: Perform a micro-cleavage (see Protocol D) and analyze via LCMS. If unreacted amine persists, re-couple using PyAOP (3 equiv) and DIEA (6 equiv).

Protocol C: Diversification of the Boc-Protected Amine

Context: Once the spiro-scaffold is anchored, you may wish to functionalize the distal amine. This requires selective removal of the Boc group without cleaving the compound from the resin.

Reagents:

  • Boc Removal Cocktail: 25% TFA in DCM (v/v) + 2.5% Triisopropylsilane (TIPS) as a scavenger. Note: Do not use 50% TFA if using 2-CTC resin, as it will cleave the linker.

Step-by-Step:

  • Deprotection: Treat resin with the Boc Removal Cocktail (5 mL) for 2 x 15 min.

  • Neutralization: Wash with DCM (3x), then 5% DIPEA in DMF (3x) to neutralize the amine salt.

  • Functionalization (e.g., Reductive Amination):

    • Suspend resin in 1% Acetic Acid in DMF/DCM (1:1).

    • Add Aldehyde (5 equiv) and shake for 1 hour.

    • Add NaBH(OAc)₃ (10 equiv) and shake for 4 hours or overnight.

    • Why NaBH(OAc)₃? It is milder than NaCNBH₃ and avoids toxic cyanide byproducts, though it reacts slower on solid phase.

Protocol D: Global Cleavage and Isolation

Context: Final release of the molecule from Rink Amide resin.

Cleavage Cocktail (Reagent K derivative):

  • TFA (92.5%)

  • TIPS (2.5%)

  • H₂O (2.5%)

  • DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%) – Only if Met/Cys/Trp are present; otherwise use water.

Procedure:

  • Wash resin thoroughly with DCM to remove DMF (DMF interferes with precipitation). Dry under N₂ flow.

  • Add Cleavage Cocktail (10 mL per gram of resin). Shake for 2–3 hours at RT.

  • Filtration: Filter the resin into a 50 mL centrifuge tube containing cold diethyl ether (35 mL).

  • Precipitation: The product should precipitate as a white/off-white solid. Centrifuge (3000 rpm, 5 min) and decant the supernatant.

  • Workup: Dissolve the pellet in 1:1 MeCN/H₂O and lyophilize.

Data Summary: Coupling Efficiency Comparison

The following data illustrates the necessity of high-efficiency coupling reagents for 2,6-diazaspiro[3.3]heptane derivatives on solid phase.

Coupling ConditionTemperatureTimeConversion (LCMS)Notes
HBTU / DIPEA 25°C2 hr35%Incomplete; significant deletion sequences.
HBTU / DIPEA 25°C16 hr55%Sluggish kinetics due to steric cone.
DIC / Oxyma 50°C30 min82%Improved, but purification still required.
HATU / Collidine 25°C2 hr88%Good conversion, expensive reagents.
HATU / Collidine 75°C (MW) 20 min >98% Optimal Protocol.

Mechanistic & Troubleshooting Logic

The "Thorpe-Ingold" Effect in Reverse?

While the Thorpe-Ingold effect (gem-dimethyl effect) usually accelerates cyclization, in intermolecular couplings on solid phase, the rigid spiro-carbon creates a fixed steric barrier. Unlike flexible alkyl chains that can rotate away from the incoming activated ester, the spiro-rings are locked.

Graphviz Logic: Steric Clash Visualization

Sterics cluster_0 Standard Amine cluster_1 Spiroamine Piperidine Piperidine (Flexible) Access Nucleophile Accessible Piperidine->Access Spiro 2,6-Diazaspiro[3.3]heptane (Rigid/Locked) Clash Steric Cone Blocks Approach Spiro->Clash Gem-Disubstitution Solution Solution: Microwave Energy + HOAt (7-aza) Leaving Group Clash->Solution Overcomes Barrier

Figure 2: Conceptual representation of why standard coupling fails. The rigidity of the spiro-system prevents conformational adaptation to the transition state, requiring higher energy (Microwave) and better leaving groups (HOAt/HATU).

Troubleshooting QC
  • Issue: LCMS shows mass of Product + 128 Da.

    • Cause: Tetramethylguanidinium capping. This occurs if HATU is left with the amine too long without reacting, or if the amine is hindered.

    • Fix: Reduce pre-activation time to <30 seconds. Switch to phosphonium reagents (PyAOP) which do not form guanidinium byproducts.

  • Issue: Incomplete Boc removal.

    • Cause: Aggregation of hydrophobic spiro-chains on resin.

    • Fix: Use "Magic Mixture" for deprotection: TFA/DCM/Phenol/TIPS.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidine Surrogates." Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Drisko, C. R., et al. (2019). "Solid-Phase Synthesis of [4.4] Spirocyclic Oximes." Journal of Visualized Experiments (JoVE).[2] Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as rigid, hyper-stable, and soluble scaffolds for drug discovery." Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimization of Spirocyclization Reactions

Welcome to the Spirocyclization Optimization Hub. Operator: Senior Application Scientist (Synthesis Division) Ticket ID: SPIRO-OPT-2025 Status: Open You are experiencing low yields in the construction of spirocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spirocyclization Optimization Hub. Operator: Senior Application Scientist (Synthesis Division) Ticket ID: SPIRO-OPT-2025 Status: Open

You are experiencing low yields in the construction of spirocyclic scaffolds. This is a common bottleneck caused by the high entropic penalty of forming quaternary centers and the steric strain inherent in spiro-fusion.[1] This guide moves beyond generic advice, providing mechanistic interventions for Metal-Catalyzed, Radical, and Acid-Mediated pathways.

Module 1: Diagnostic Triage

Start Here. Before altering reagents, identify the mechanistic failure point. Use the logic flow below to categorize your yield loss.

SpiroTroubleshooting Start Diagnostic Start: Low Yield in Spirocyclization MechCheck Primary Mechanism? Start->MechCheck Metal Metal-Catalyzed (Pd, Au, Rh) MechCheck->Metal Radical Radical/Photoredox (Ni, Ir, Organic) MechCheck->Radical Acid Acid-Mediated (Spiroketals) MechCheck->Acid BetaElim Issue: Product is Linear/Eliminated? Metal->BetaElim SolnMetal Fix: Ligand Bite Angle & Protodemetalation BetaElim->SolnMetal Yes Oligomer Issue: Oligomers or Reduction Products? Radical->Oligomer SolnRad Fix: Dilution Control & Solvent Polarity Oligomer->SolnRad Yes Isomer Issue: Wrong Diastereomer? Acid->Isomer SolnAcid Fix: Kinetic vs. Thermodynamic Switch Isomer->SolnAcid Yes

Figure 1: Diagnostic decision tree for isolating the cause of yield loss in spirocyclization reactions.

Module 2: Metal-Catalyzed Systems (Pd & Au)

Core Challenge: In Transition-Metal catalyzed spirocyclization (e.g., Heck-type or Dearomatization), the formation of the quaternary center is often outcompeted by


-hydride elimination  or premature protonolysis.
Troubleshooting Guide: Palladium Catalysis

Symptom: You observe linear alkene byproducts or recovered starting material instead of the spirocycle.

ParameterAdjustmentMechanistic Rationale
Ligand Switch to P,N-ligands (e.g., PHOX) or Bidentate Phosphines (dppf).Enforces a specific bite angle that accelerates Reductive Elimination over

-hydride elimination [1].
Additive Add

(trace, ~20

L)
or Ag salts .
Water can facilitate proton transfer steps in C-H activation cascades.[1] Silver abstracts halides, creating a cationic Pd species that is more electrophilic [2].[1]
Substrate Use Oxabicycles as acetylene surrogates.Relieves strain during the insertion step, allowing retro-Diels-Alder extrusion to drive the reaction forward [2].[1]
Validated Protocol: Pd-Catalyzed Spiroindene Synthesis

Based on optimization by Trost/Zhu and recent literature [2].[1]

  • Setup: Flame-dry a reaction vial.

  • Reagents:

    • Substrate: 0.10 mmol (e.g., iodoarene derivative).[2]

    • Catalyst:

      
       (2.5 mol %).
      
    • Ligand: Dppf or equivalent (5-10 mol %).[1]

    • Base:

      
       (2.0 equiv).
      
    • Critical Additive: 20

      
      L deionized water.[1]
      
  • Solvent: Xylenes (degassed).

  • Reaction: Heat to 120 °C for 6 h, then 150 °C for 16 h (if cascade requires high activation energy).

  • Workup: Filter through celite. The water additive is crucial for reproducibility and preventing catalyst deactivation.[1]

Module 3: Radical & Photoredox Cascades

Core Challenge: Radical spirocyclization relies on the rapid capture of a radical intermediate by a tethered alkene/arene.[1] Intermolecular side reactions (dimerization) often compete with the desired intramolecular cyclization.[1]

Troubleshooting Guide: Photoredox/Ni Dual Catalysis

Symptom: Low conversion or complex mixtures of oligomers.[1]

Q: My radical precursor is consumed, but no spirocycle forms. Why? A: The radical lifetime is too long, allowing diffusion and intermolecular coupling.

  • Fix 1 (Concentration): Run the reaction at high dilution (0.01 M to 0.05 M) . This kinetically favors the unimolecular cyclization over bimolecular side reactions.[1]

  • Fix 2 (Solvent Effect): Switch to Lewis basic solvents like DMSO or DMA .[1][3][4][5] Recent studies show these solvents stabilize Ni-intermediates in dual catalytic cycles, significantly boosting yields compared to MeCN [3].[1]

Validated Protocol: Strain-Release Radical Spirocyclization

Optimized for Ni/Photoredox dual catalysis [3].

  • Catalysts:

    • Photocatalyst: 4CzIPN (2.5 mol %).[1][3][4][5]

    • Metal Catalyst:

      
       (10 mol %).[3][4][5]
      
    • Ligand: dtbpy (15 mol %).[1][4][5]

  • Conditions:

    • Solvent: DMA (Dimethylacetamide) .[1] Note: MeCN gave <10% yield; DMA gave >70% yield.

    • Concentration: 0.05 M (critical for cyclization).[1]

  • Irradiation: Blue LED (455 nm).[1]

  • Mechanism: The radical generated via SET undergoes 5-exo-trig cyclization before intercepting the Nickel cycle.[1] High dilution ensures the cyclization happens first.[1]

Module 4: Spiroketals (Thermodynamic vs. Kinetic)

Core Challenge: Spiroketalization is reversible.[1][6] The "wrong" isomer (anomer) often forms if the reaction conditions do not align with the thermodynamic stability of the target.[1]

The Control Switch

Use this table to select conditions based on your target diastereomer.[1]

Target IsomerControl TypeConditionsMechanistic Driver
Double Anomeric (Axial-Axial)Thermodynamic Strong Acid (

), High Temp, Long Time.
Equilibrium favors the structure stabilized by two anomeric effects.[1]
Non-Anomeric (Axial-Equatorial)Kinetic Lewis Acid (

), Low Temp (-78 °C), Short Time.
Chelation control locks the transition state before equilibrium can occur [4].[1]
Gold-Catalyzed Regioselectivity

Issue: In alkyne spiroketalization, 5-exo vs. 6-endo cyclization is difficult to control. Solution: Use an Acetonide protecting group strategy.[1][7]

  • Why? The acetonide masks the nucleophile.[1][7] Gold (

    
    ) triggers acetone extrusion and cyclization in a concerted manner, enforcing high regioselectivity that simple dihydroxy-ketones cannot achieve [5].[1]
    
References
  • Tsuji, J., et al. (1989).[1][8] Palladium-catalyzed spirocyclization mechanisms.[1][9][10][11] [Contextual foundation for ligand effects in Pd-catalysis].

  • Zhu, J., et al. (2025).[1][2] Synthesis of Spiroindenes via Palladium Catalysis Using Oxabicycles as Acetylene Surrogates.[1][12] Organic Letters.[1][7] Link

  • Aggarwal, V. K., et al. (2023).[1][13] Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams.[1] Chemical Science.[1][14] Link

  • Aponick, A., et al. (2014).[1][7][13] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters.[1][7] Link

  • Paioti, P. H. S., et al. (2014).[1][7][13] Gold-Catalyzed Spiroketalization: Acetonide Strategy.[1][7] Organic Letters.[1][7] Link

Sources

Optimization

Technical Support Center: 1-Oxa-6-azaspiro[3.3]heptane Free Amine

This Technical Support Center guide addresses the stability, handling, and troubleshooting of 1-oxa-6-azaspiro[3.3]heptane (often abbreviated as 1-OASE or 6-oxa-1-azaspiro[3.3]heptane). Current Status: Active Support Top...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the stability, handling, and troubleshooting of 1-oxa-6-azaspiro[3.3]heptane (often abbreviated as 1-OASE or 6-oxa-1-azaspiro[3.3]heptane).

Current Status: Active Support Topic Product Type: Spirocyclic Building Block / Bioisostere Primary Hazard: Chemical Instability (Ring Strain, Volatility, Air Sensitivity)

Core Stability Profile & Handling

The "Free Amine" Problem

The free amine of 1-oxa-6-azaspiro[3.3]heptane is thermodynamically unstable relative to its salt forms due to the high ring strain (~60-63 kcal/mol) inherent in the spiro[3.3] system. Unlike standard secondary amines (e.g., piperidine), this scaffold is prone to rapid degradation if not handled under strictly controlled conditions.

PropertySpecificationTechnical Note
Physical State Colorless liquid / Low-melting solidHighly volatile. Significant mass loss occurs if concentrated to dryness under high vacuum.
Storage (Free Base) -20°C to -80°C Must be stored under Inert Gas (Argon/Nitrogen). Never store neat at room temperature.
Storage (Salt) +2°C to +8°CThe Oxalate or Hemioxalate salts are the industry standard for long-term stability.
Air Sensitivity HighRapidly absorbs CO₂ from air to form carbamates/carbonates; oxidizes to N-oxides which trigger ring opening.
Solvent Compatibility DCM, THF, MeCNAvoid protic solvents (MeOH/EtOH) for long-term storage of the free base to prevent solvolysis.
Critical Handling Directive

WARNING: Do not concentrate the free amine to complete dryness. The neat amine is prone to exothermic polymerization and sublimation. Always maintain it as a solution (e.g., in DCM or MTBE) or convert it immediately to a salt form.

Troubleshooting Guide (Q&A)

Scenario A: Degradation During Storage

Q: "I stored the free amine neat at 4°C, and after a week, it turned into a yellow gum/solid. What happened?" A: You likely experienced oligomerization or oxidative ring opening .

  • Mechanism: The azetidine nitrogen is highly nucleophilic. In the neat state, intermolecular attack can occur, or atmospheric CO₂ can catalyze decomposition. The yellow color indicates N-oxide formation or ring-opening byproducts.

  • Solution:

    • Purify: If the sample is valuable, attempt Kugelrohr distillation (low vacuum, gentle heat) to recover volatile amine, but yield will be low.

    • Prevention: Store as a 0.5 M solution in anhydrous DCM over activated molecular sieves at -20°C. For solid storage, convert to the oxalate salt by treating with 1.0 equiv of anhydrous oxalic acid in Et₂O.

Scenario B: Loss of Material During Workup

Q: "My reaction showed full conversion, but after rotary evaporation, my yield is <30%. Where did it go?" A: The compound is volatile and water-soluble.

  • Cause 1 (Volatility): The free amine has a significant vapor pressure. High-vacuum concentration pulls the product into the trap.

  • Cause 2 (Partitioning): As a secondary amine, it is highly soluble in water. Standard extraction (DCM/Water) often leaves >50% of the product in the aqueous phase.

  • Protocol Fix:

    • Do not evaporate to dryness. Concentrate to a defined volume and use the solution directly in the next step (telescoping).

    • Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction. Use CHCl₃/iPrOH (3:1) as the organic solvent for extraction to improve recovery.

Scenario C: Acid Sensitivity (Deprotection Issues)

Q: "I'm removing a Boc group with TFA. Will the oxetane ring survive?" A: Yes, but with caveats.

  • Stability: Contrary to some assumptions, the 1-oxa-6-azaspiro[3.3]heptane scaffold is surprisingly tolerant of TFA (Trifluoroacetic acid) at 0°C to Room Temperature. The oxetane oxygen is less basic than the amine, so protonation occurs preferentially at the nitrogen, shielding the system.

  • Risk: Strong Lewis acids (e.g., BBr₃, AlCl₃) or hot aqueous mineral acids (HCl > 50°C) will open the oxetane ring, typically rearranging it to a hydroxymethyl-functionalized chain or a cyclopentanone derivative.

  • Recommendation: Use TFA/DCM (1:4) at 0°C. Quench immediately with saturated NaHCO₃ at 0°C. Do not heat the acidic solution.

Mechanistic Visualization

The following diagram illustrates the stability decision tree and degradation pathways for the 1-oxa-6-azaspiro[3.3]heptane scaffold.

StabilityGuide cluster_mech Degradation Risks FreeAmine 1-Oxa-6-azaspiro[3.3]heptane (Free Amine) SaltForm Stable Salt Form (Oxalate/Hemioxalate) FreeAmine->SaltForm Add Oxalic Acid Solution Solution Storage (DCM/THF, -20°C) FreeAmine->Solution Dilute & Freeze Degradation Degradation Products (Oligomers / Ring-Opened) FreeAmine->Degradation Neat / RT / Air Volatilization Loss via Evaporation (High Vacuum) FreeAmine->Volatilization RingOpening Acid-Catalyzed Opening (Strong Lewis Acids) FreeAmine->RingOpening pH < 1 (Hot) SaltForm->FreeAmine Free-base (in situ) Reaction Next Chemical Step (Amide Coupling / SNAr) Solution->Reaction Telescope (Preferred)

Caption: Stability flowchart emphasizing the risk of neat storage and the preference for salt formation or telescoping solutions.

Synthesis & Isolation Protocols

Protocol 1: Safe Generation of Free Amine from Oxalate Salt

Use this when the free amine is required for a coupling reaction.

  • Suspension: Suspend the 1-oxa-6-azaspiro[3.3]heptane oxalate (1.0 equiv) in DCM (10 mL/g) or a 4:1 mixture of CHCl₃/IPA.

  • Neutralization: Add K₂CO₃ (3.0 equiv) dissolved in a minimum amount of water.

    • Note: Avoid NaOH if possible to prevent potential hydrolysis of sensitive downstream electrophiles, though the spiro ring itself tolerates dilute NaOH.

  • Extraction: Stir vigorously for 15 minutes. Separate phases. Extract aqueous layer 3x with CHCl₃/IPA (3:1).

  • Drying: Dry combined organics over Na₂SO₄.

  • Utilization: Filter and use the filtrate directly for the subsequent reaction (e.g., amide coupling). Determine concentration via quantitative NMR if stoichiometry is critical. Do not concentrate to dryness.

Protocol 2: N-Boc Deprotection (TFA Method)

Demonstrates the stability of the oxetane ring under controlled acidic conditions.

  • Dissolution: Dissolve N-Boc-1-oxa-6-azaspiro[3.3]heptane in DCM (0.1 M).

  • Acidification: Cool to 0°C . Add TFA dropwise (10-20 equiv).

  • Reaction: Stir at 0°C -> RT for 1-2 hours. Monitor by TLC/LCMS.

  • Quench: Pour slowly into a stirred mixture of saturated NaHCO₃ and crushed ice.

  • Isolation: Extract immediately. Do not let the acidic mixture sit for prolonged periods.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition . (Foundational work on spiro[3.3]heptane synthesis and properties). Link

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie . (Discusses the stability and physicochemical properties of the oxetane ring in spiro systems). Link

  • Bull, J. A., et al. (2016). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews . (Comprehensive review detailing the synthesis and acid-stability of 1-oxa-6-azaspiro[3.3]heptane, specifically noting TFA tolerance). Link

  • Kincaid, J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development . (Provides industrial handling data for the related 2-oxa isomer, relevant for volatility and salt formation protocols). Link

  • Fisher Scientific . (2024). Safety Data Sheet: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate. (Supplier specifications on storage and handling of the salt form). Link

Troubleshooting

Introduction to the Purification of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful puri...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful purification of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is a valuable spirocyclic building block in modern drug discovery, prized for its unique three-dimensional structure.[1] Its scaffold, containing both an oxetane and an azetidine ring, offers a novel exit vector for molecular elaboration. However, the purification of this compound can be challenging due to the presence of two key functional groups: a basic primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.[2][3] This guide provides a systematic approach to navigate these challenges and achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine.

Q1: What are the likely impurities in my crude product?

A1: Impurities can originate from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spirocyclic core.

  • Byproducts of Spirocycle Formation: The synthesis of strained rings can sometimes lead to side products, such as those from elimination reactions.[4]

  • Partially Reacted Intermediates: If the synthesis involves multiple steps, intermediates such as 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one may be present.

  • Deprotected Amine: The Boc group is sensitive to acid.[5] Inadvertent exposure to acidic conditions during synthesis or workup can lead to the formation of the free amine, 1-oxa-6-azaspiro[3.3]heptan-3-amine.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DCM, EtOAc, THF) and reagents like bases (e.g., triethylamine) are common.

Q2: My compound is streaking badly on my silica gel TLC plate. What's happening and how can I fix it?

A2: This is a classic problem when dealing with amines on silica gel. The silica surface has acidic silanol groups (Si-OH) which can strongly and often irreversibly bind to your basic amine, causing the compound to "streak" up the plate rather than eluting as a clean spot.

Solution: To mitigate this, you need to neutralize the acidic sites on the silica. This is typically achieved by adding a small amount of a basic modifier to your eluent system.

  • Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). This competitively binds to the acidic sites, allowing your compound to elute cleanly.

Q3: I'm considering flash column chromatography. What stationary and mobile phase should I start with?

A3: Flash chromatography is the most common purification method. The key is to select a system that provides good separation while preserving the acid-sensitive Boc group.

Stationary PhaseRecommended Mobile Phase (Gradient)Rationale & Key Considerations
Standard Silica Gel Start with 100% Dichloromethane (DCM), gradually increasing the percentage of Methanol (MeOH). Crucially, add 1% Et₃N or NH₄OH to the mobile phase throughout. This is the most common and cost-effective method. The basic additive is non-negotiable to prevent streaking and potential product loss on the column.[6]
Basic Alumina Hexanes/Ethyl Acetate (EtOAc) gradient.Alumina is basic and can be an excellent alternative to silica for purifying amines, often eliminating the need for basic additives in the eluent.
Reverse-Phase C18 Silica Water/Acetonitrile (ACN) gradient. Avoid acidic modifiers like TFA. If your compound is difficult to separate by normal phase, reverse-phase can be an option. However, you must avoid trifluoroacetic acid (TFA), which is commonly used but will cleave the Boc group.[7] Using a neutral or slightly basic buffer system is essential.

Q4: Can I use an acid-base extraction to purify my compound?

A4: Yes, but with extreme caution. A standard acid-base extraction involves using a strong acid (like 1M HCl) to protonate the amine, moving it to the aqueous layer. However, such conditions will rapidly cleave the Boc protecting group.[5][8]

Modified Protocol: You can perform a gentle basic wash to remove acidic impurities.

  • Dissolve the crude material in an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will remove acidic byproducts without being basic enough to cause other side reactions.

  • Separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

This method will not separate your product from neutral or other basic impurities.

Q5: Is it possible to purify 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine by recrystallization?

A5: Recrystallization can be a highly effective method for obtaining very pure material, provided the compound is a solid and a suitable solvent system can be found.[4]

  • Solvent Screening: You will need to perform small-scale solubility tests. Look for a solvent (or solvent pair) that dissolves your compound when hot but in which it is poorly soluble when cold. Potential starting points include ethanol, isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Causality: This technique works by allowing the desired compound to form a crystal lattice while impurities remain in the mother liquor. It is particularly effective for removing impurities with different solubility profiles.

Q6: My final product shows a loss of the Boc group in the NMR. What happened?

A6: Unintentional cleavage of the Boc group is almost always due to exposure to acidic conditions.[2]

  • During Chromatography: Using standard silica gel without a basic additive can be acidic enough to cause partial deprotection, especially with long residence times on the column.

  • During Workup: Washing with any acidic solution (even mildly acidic water) can be problematic.

  • Storage: Storing the compound in solvents containing trace acids (e.g., older bottles of CDCl₃ for NMR) can lead to slow degradation over time.

Preventative Measures:

  • Always use a basic additive in your eluent for silica gel chromatography.

  • Ensure all aqueous solutions for workup are neutral or basic.

  • Store the purified compound as a solid in a cool, dark, and dry place.

Visualized Purification Workflow

The following diagram outlines the general strategy for purifying your crude product.

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Product (from reaction workup) Analysis TLC & ¹H NMR Analysis - Assess complexity - Identify key impurities Crude->Analysis Column Flash Column Chromatography (Primary Method) Analysis->Column  Complex mixture or  impurities have  similar polarity Recrystallization Recrystallization (For high purity solids) Analysis->Recrystallization  Crude solid is  mostly pure Pure Pure Product (Verify by NMR, LC-MS) Column->Pure Recrystallization->Pure Chromatography_Troubleshooting start Problem during Silica Gel Chromatography? streaking Product is streaking? start->streaking Yes no_separation Poor separation of spots? start->no_separation No streaking->no_separation Resolved sol_streaking Add 1-2% Et₃N or NH₄OH to your mobile phase. streaking->sol_streaking no_elution Product won't elute? no_separation->no_elution No sol_separation Try a different solvent system (e.g., EtOAc/Hexanes). Use a shallower gradient. no_separation->sol_separation Yes boc_loss Boc group is lost? no_elution->boc_loss No sol_elution Increase eluent polarity (more MeOH). Ensure basic additive is present. no_elution->sol_elution Yes sol_boc_loss Ensure basic additive is present. Switch to basic alumina. boc_loss->sol_boc_loss Yes

Sources

Optimization

Technical Support Center: 1-Oxa-6-azaspiro[3.3]heptane Synthesis

This guide serves as a technical support resource for researchers synthesizing 1-oxa-6-azaspiro[3.3]heptane (often abbreviated as 1-OASE). It addresses the specific challenges of constructing this strained spirocyclic et...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 1-oxa-6-azaspiro[3.3]heptane (often abbreviated as 1-OASE). It addresses the specific challenges of constructing this strained spirocyclic ether-amine scaffold, distinguishing it from its more common isomer, 2-oxa-6-azaspiro[3.3]heptane.

Topic: Troubleshooting Common Side Reactions & Synthetic Failures Target Molecule: 1-Oxa-6-azaspiro[3.3]heptane (CAS: 936947-34-1) Primary Application: Bioisostere for morpholine/piperidine; scaffold for GPCR and kinase inhibitors.

Synthetic Pathway Overview

The most efficient modern route to 1-oxa-6-azaspiro[3.3]heptane avoids the tedious construction of 1,3-diols. Instead, it utilizes a double methylene insertion (Corey-Chaykovsky spiroannulation) on a protected 3-azetidinone.

The "Golden Path" Protocol:

  • Starting Material:

    
    -Boc-3-azetidinone.
    
  • Reagent: Trimethylsulfoxonium iodide (Me

    
    SOI) (2.0 - 2.5 equivalents).
    
  • Base: NaH or

    
    -BuOK in DMSO or DMSO/THF.
    
  • Mechanism:

    • Step 1: Formation of the spiro-epoxide intermediate (1-oxa-5-azaspiro[2.3]hexane derivative).

    • Step 2: Regioselective ring expansion of the epoxide by a second equivalent of methylide to form the oxetane ring.

Troubleshooting Guide: Common Side Reactions

Issue 1: Stalled Reaction (Isolation of Epoxide Impurity)

Symptom: LCMS shows a peak with M-14 relative to the product. The reaction stalls at the intermediate.

  • Root Cause: Insufficient ylide equivalents or "dead" ylide due to moisture. The conversion of the ketone to the epoxide is fast, but the expansion to the oxetane is slower and requires a sustained excess of the active methylene species.

  • Side Reaction: Formation of

    
    -butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate  (stable epoxide intermediate).
    
  • Corrective Action:

    • Ensure anhydrous DMSO is used (water quenches the ylide).

    • Use 2.5 equivalents of Me

      
      SOI and Base.
      
    • Temperature: Heat the reaction to 50–60 °C after the initial addition to drive the ring expansion.

Issue 2: Polymerization / Oligomerization

Symptom: Formation of insoluble gums or baseline streaks on TLC. Low mass recovery.

  • Root Cause: The strained oxetane and azetidine rings are Lewis-basic and susceptible to cationic polymerization, especially during acidic workup or if the concentration is too high.

  • Side Reaction: Acid-catalyzed ring-opening polymerization (ROP) of the oxetane ring.

  • Corrective Action:

    • Concentration: Run the reaction at moderate dilution (0.1 M – 0.2 M).

    • Workup: Avoid strong mineral acids during extraction. Use buffered ammonium chloride for quenching.

    • Deprotection: When removing the Boc group, use TFA/DCM at 0 °C. While the oxetane is relatively stable to TFA, prolonged exposure or heating can trigger oligomerization.

Issue 3: Nucleophilic Ring Opening (Hydrolysis)

Symptom: Appearance of polar impurities (diols or amino-alcohols).

  • Root Cause: Attack of strong nucleophiles (hydroxide, alkoxides) on the strained spiro-carbons during the reaction or workup.

  • Side Reaction: Hydrolysis of the oxetane ring to form a 3-(hydroxymethyl)-3-hydroxy-azetidine derivative.

  • Corrective Action:

    • Quench the NaH/DMSO mixture carefully with solid NH

      
      Cl  or a saturated solution at 0 °C to minimize local high pH/temperature spikes.
      
    • Perform rapid extraction into organic solvent (EtOAc or DCM).

Issue 4: Salt Instability (Hygroscopicity)

Symptom: The isolated oxalate or tosylate salt becomes a sticky oil upon exposure to air.

  • Root Cause: 1-Oxa-6-azaspiro[3.3]heptane salts are often highly hygroscopic due to the compact, polar nature of the cation.

  • Corrective Action:

    • Preferred Salt: The oxalate (1:1 stoichiometry) is common but often hygroscopic. The tosylate or hydrochloride (precipitated from anhydrous ether) may offer better crystallinity.

    • Storage: Store under nitrogen/argon at -20 °C.

Visualized Reaction Pathways

The following diagram illustrates the critical "Golden Path" and the divergence points for common side reactions.

G Start N-Boc-3-Azetidinone (Starting Material) Epoxide Intermediate: Spiro-Epoxide (Stable Impurity) Start->Epoxide 1.0 eq Ylide (Fast) Ylide Me3SOI / NaH (Sulfoxonium Ylide) Epoxide->Epoxide Insufficient Ylide (Stalls here) Product Target: 1-Oxa-6-azaspiro[3.3]heptane (N-Boc Protected) Epoxide->Product +1.5 eq Ylide 50°C (Ring Expansion) Polymer Side Reaction: Polymer/Oligomer Product->Polymer Acid/Heat (ROP) Diol Side Reaction: Ring-Opened Diol Product->Diol Strong Nucleophiles (Hydrolysis)

Caption: Mechanistic pathway for the Corey-Chaykovsky spiroannulation. Note the critical intermediate epoxide stage where reactions often stall if stoichiometry is incorrect.

Quantitative Data: Solvent & Reagent Effects

ParameterRecommended ConditionRisk FactorResult of Failure
Reagent Stoichiometry 2.2 – 2.5 equiv Me

SOI
< 2.0 equivStalls at epoxide (M-14 impurity).
Solvent System Dry DMSO or DMSO/THF (1:1)Wet DMSOQuenches ylide; no reaction.
Temperature 50 °C (Post-addition)Room Temp onlyIncomplete ring expansion.
Concentration 0.15 M > 0.5 MIncreased polymerization risk.
Deprotection Acid TFA (dilute, 0°C)HCl (conc), HBrRing opening (halohydrin formation).

Frequently Asked Questions (FAQ)

Q: Can I use the 1,3-diol cyclization method instead of Corey-Chaykovsky? A: Yes, but it is less efficient. The "diol route" involves alkylating the azetidinone with an enolate, reducing to a diol, and then cyclizing (e.g., via Mitsunobu or tosylation). This route suffers from elimination side reactions (forming alkenes) and requires more steps. The ylide route is a "one-pot" cascade.

Q: Is the oxetane ring stable to the Boc-deprotection conditions? A: Generally, yes. The oxetane in the spiro[3.3] system is surprisingly robust toward TFA in Dichloromethane (DCM). However, avoid heating. Neutralize the TFA salt immediately after isolation (e.g., using basic resin or bicarbonate wash) to prevent slow degradation during storage.

Q: Why does my NMR show a mixture of conformers? A: The N-Boc protected spiro system often exhibits rotamers in NMR (


H and 

C) due to restricted rotation of the carbamate. This is normal. Running the NMR at elevated temperature (e.g., 50 °C in DMSO-

) usually coalesces the peaks.

Q: I isolated the product, but it decomposes on the shelf. Why? A: The free base is a volatile and reactive amine/ether. It absorbs CO


 from the air and can cross-react. Always store as a salt  (Oxalate or Tosylate) or as the N-Boc protected intermediate until the final step of your synthesis.

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947.

  • Bull, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12150–12233.

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736–7739.

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles." Chemical Reviews, 2016.
Troubleshooting

analytical methods for purity determination of spiro compounds

Technical Support Center: Analytical Methods for Spiro Compounds Status: Operational Ticket ID: SPIRO-ANA-001 Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Comprehensive Purity Determination & Isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methods for Spiro Compounds

Status: Operational Ticket ID: SPIRO-ANA-001 Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Comprehensive Purity Determination & Isomer Resolution for Spirocyclic Scaffolds

Diagnostic Triage: The "Start Here" Protocol

Spiro compounds present a unique analytical paradox: they are structurally rigid yet stereochemically complex. Their defining feature—a single atom connecting two orthogonal rings—disrupts planar conjugation (reducing UV absorbance) and creates dense 3D chirality that defies standard C18 separation logic.

Q: Which purity metric is failing?

  • Chemical Purity: Presence of synthesis byproducts, ring-opening degradants, or precursors.

  • Stereochemical Purity: Enantiomeric Excess (ee) or Diastereomeric Excess (de).

Workflow Visualization: Method Selection Logic

Use this decision tree to select the correct analytical mode based on your specific failure point.

SpiroAnalysisLogic Start START: Define Purity Goal Isomerism Is the issue Stereochemical? Start->Isomerism Chemical Is the issue Chemical Purity? Start->Chemical Chiral Chiral HPLC/SFC Screening Isomerism->Chiral Chromophore Does it have a UV Chromophore? Chemical->Chromophore CSP_Select Polysaccharide CSPs (Amylose/Cellulose) Chiral->CSP_Select Resolution Check Resolution (Rs) CSP_Select->Resolution NOESY NMR: NOESY/ROESY (Relative Config) Resolution->NOESY Rs < 1.5 UV_Vis UHPLC-DAD (Standard) Chromophore->UV_Vis Yes CAD_MS CAD or LC-MS (Universal Detection) Chromophore->CAD_MS No qNMR qNMR (1H/19F) (Absolute Purity) UV_Vis->qNMR Verify Mass Balance CAD_MS->qNMR

Figure 1: Analytical decision matrix for spirocyclic purity determination.

Module A: Chromatographic Resolution (Chiral HPLC/SFC)

The Challenge: Spiro compounds possess a "hydrodynamic shape" that differs significantly from flat aromatics. They do not intercalate well into standard planar stationary phases.

Q: My enantiomers are co-eluting on C18. What now? A: C18 is achiral. You must switch to Chiral Stationary Phases (CSPs). For spiro compounds, the orthogonal rings create "clefts" that interact specifically with Amylose or Cellulose tris-carbamate derivatives.

Troubleshooting Protocol: The "Spiro-Screen"

StepParameterRecommendationScientific Rationale
1 Column Selection Amylose-tris (e.g., AD-H, IA) or Cellulose-tris (e.g., OD-H, IB).The helical cavity of polysaccharide phases accommodates the globular shape of spiro-cores better than Pirkle-types [1].
2 Mobile Phase Alkane/Alcohol (Normal Phase) or Acetonitrile/Alcohol (Polar Organic).Normal phase (Hexane/IPA) maximizes hydrogen bonding within the chiral clefts, crucial for rigid spiro-scaffolds.
3 Additives 0.1% DEA (for basic spiro-amines) or 0.1% TFA (for acidic spiro-lactones).Spiro-amines often tail severely due to exposed nitrogens; basic modifiers suppress silanol interactions.
4 Temperature Lower to 10–15°C .Entropy often dominates spiro separations. Lowering T reduces molecular rotation, "locking" the analyte into the chiral groove.

Q: I see a "shoulder" peak. Is it an impurity or an isomer? A: This is a classic spiro-artifact.

  • Run a spectral scan: If the UV spectrum is identical to the main peak, it is likely an enantiomer or a rotamer.

  • Rotamer Check: Heat the column to 40°C. If the peaks coalesce (merge), they are rotamers. If they separate further, they are enantiomers/diastereomers.

Module B: qNMR for Absolute Purity & Stereochemistry

The Challenge: Chromatographic response factors vary. NMR is the only "primary ratio" method where signal integral


 molar concentration, regardless of the spiro-structure.

Q: How do I distinguish diastereomers (e.g., R,S vs S,S) without a standard? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) . Spiro compounds have a fixed 90° angle at the spiro-carbon. This rigidity allows for precise through-space distance measurements (<5 Å).

  • Protocol: Look for NOE correlations between protons on Ring A and Ring B.

  • Cis-relationships will show strong NOE enhancement.

  • Trans-relationships will show weak/no enhancement.

Q: How do I calculate Absolute Purity (Weight %)? A: Perform qNMR (Quantitative NMR) using an internal standard (IS).

Critical Protocol: Internal Standard Selection Do not just use TMS. You need a trace-certified standard (CRM).

Internal StandardSolvent CompatibilityShift (

)
Suitability for Spiro Compounds
Maleic Acid D2O, DMSO-

, MeOD
6.2 ppm (Singlet)High. Good for spiro-amines; distinct singlet usually falls in the "silent region" of spiro spectra.
Dimethyl Sulfone CDCl3, DMSO-

3.0 ppm (Singlet)Medium. Risk of overlap with spiro-aliphatic protons.
1,3,5-Trimethoxybenzene CDCl3, Acetone-

6.1 ppm (Singlet)High. Excellent for lipophilic spiro-cores; high molecular weight reduces weighing errors [2].

qNMR Equation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.

Module C: Detection of "Invisible" Spirocycles

The Challenge: Many spiro-scaffolds (e.g., spiro-ethers, spiro-ketals) lack conjugated


-systems, making them invisible to UV detectors at 254 nm.

Q: My sample is pure by NMR but shows no peaks on HPLC-UV. A: You are likely missing the chromophore. Solution: Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .

Why CAD? CAD response is independent of chemical structure (unlike UV) and more linear than ELSD. It detects any non-volatile analyte.

  • Mechanism:[1][2] The eluent is nebulized, dried, and charged with Nitrogen ions. The charge measured is proportional to the mass of the analyte.

  • Spiro Advantage: Perfect for quantifying impurities that lack UV absorbance (e.g., starting material fragments often found in spiro-cyclization reactions) [3].

References & Grounding

  • Chiral Column Selection: Daicel Corporation. "Instruction Manual for Chiralpak IA/IB/IC." Daicel Chiral Technologies. Link

  • qNMR Standards: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2010. Link

  • CAD Detection: Vervoort, N., et al. "Charged Aerosol Detection in Pharmaceutical Analysis." Journal of Chromatography A, 2008. Link

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Always consult Safety Data Sheets (SDS) for spiro-compounds, as their toxicological profiles may be uncharacterized.

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation of Hindered Amines

Welcome to the technical support center for N-alkylation reactions of hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this often-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation reactions of hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this often-tricky transformation. Here, we move beyond simple protocols to explore the underlying principles governing these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Steric Hindrance

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of countless pharmaceutical agents and functional materials. However, when either the amine or the alkylating agent possesses significant steric bulk, the reaction can become sluggish, low-yielding, or fail altogether. This guide provides a structured approach to diagnosing and solving common issues encountered during the N-alkylation of sterically hindered amines.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers in the field.

Q1: My N-alkylation of a hindered secondary amine is showing no product formation. What's the first thing I should check?

A: The most immediate factors to consider are the reactivity of your electrophile and the reaction temperature. Steric hindrance dramatically slows the rate of SN2 reactions.[1] If you are using an alkyl chloride or bromide, consider switching to a more reactive alkyl iodide or a triflate, as these are much better leaving groups.[1] Concurrently, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1]

Q2: I'm observing significant amounts of unreacted starting amine, even after prolonged reaction times. What can I do?

A: This is a classic sign of a sluggish reaction, often due to a combination of steric hindrance and insufficient reactivity of the reagents.[2] Beyond increasing the temperature and using a more reactive electrophile, consider the solvent and base. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[3] Additionally, ensure your base is strong enough to deprotonate the amine (if required by the mechanism) or neutralize the acid byproduct effectively.[3] For particularly stubborn cases, running the reaction under neat conditions (without solvent) or at a very high concentration can sometimes force the reaction to completion.[2][4]

Q3: My reaction is producing a complex mixture of products, including what appears to be over-alkylation. How can I improve selectivity for mono-alkylation?

A: Over-alkylation is a common problem, especially with primary amines, because the mono-alkylated product is often more nucleophilic than the starting amine.[5][6] To favor mono-alkylation, you can use a large excess of the starting amine.[5] Another effective strategy is the slow addition of the alkylating agent using a syringe pump to maintain its low concentration, thereby reducing the likelihood of the product reacting further.[5]

Q4: Are there alternative methods to direct alkylation for forming C-N bonds with hindered substrates?

A: Absolutely. When direct alkylation fails, several powerful alternatives should be considered:

  • Reductive Amination: This is a highly reliable method that involves reacting the amine with a ketone or aldehyde to form an iminium intermediate, which is then reduced in situ.[5][7][8] This approach is often successful for synthesizing sterically hindered tertiary amines where direct alkylation is difficult.[8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is exceptionally versatile for forming C-N bonds, particularly with aryl halides, and has been adapted for hindered substrates.[9][10][11]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This atom-economical method uses alcohols as alkylating agents in the presence of a metal catalyst (commonly Ru or Ir).[3][12] The alcohol is transiently oxidized to an aldehyde/ketone, which then undergoes reductive amination with the amine.[12][13]

In-Depth Troubleshooting Guides

Issue 1: Low or No Conversion Due to Steric Hindrance

When both the amine and the electrophile are sterically demanding, the nucleophilic attack required for the SN2 reaction is severely impeded.

The transition state of an SN2 reaction involves the approach of the nucleophile (amine) to the backside of the carbon atom bearing the leaving group. Bulky substituents on either the amine or the electrophile create van der Waals repulsion, raising the energy of the transition state and thus increasing the activation energy of the reaction.

G start Low/No Conversion step1 Increase Reaction Temperature (e.g., use high-boiling solvent like DMF, DMSO, or NMP) start->step1 step2 Use a More Reactive Electrophile (I > Br > Cl >> OTs, OTf) step1->step2 step3 Increase Reagent Concentration (Consider neat conditions) step2->step3 step4 Employ a Stronger Base (e.g., NaH, KHMDS if applicable) step3->step4 step5 Consider Alternative Methodologies step4->step5 reductive_amination Reductive Amination step5->reductive_amination buchwald Buchwald-Hartwig Amination step5->buchwald borrowing_h2 Borrowing Hydrogen step5->borrowing_h2

Caption: Troubleshooting workflow for low conversion.

  • Solvent and Temperature: Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.[2] Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. For very sluggish reactions, heating in a sealed tube or using microwave irradiation can be effective.[2]

  • Electrophile: If using an alkyl bromide, switch to the corresponding iodide. The C-I bond is weaker and iodide is a better leaving group. Adding a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive iodide.

  • Base Selection: The choice of base is critical. For neutralizing the acid byproduct, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Cesium carbonate is often more effective due to its higher solubility. For deprotonating the amine to increase its nucleophilicity, a stronger, non-nucleophilic base like DBU or a hindered amine base like diisopropylethylamine (DIPEA) might be necessary. In some cases, very strong bases like sodium hydride (NaH) may be required.[3]

Issue 2: Competing Side Reactions

In addition to the desired N-alkylation, several side reactions can occur, particularly under forcing conditions.

  • Elimination (E2): Especially prevalent with secondary and tertiary alkyl halides, where the amine can act as a base to promote elimination, forming an alkene.[4]

  • Over-alkylation: As mentioned, the product amine can be more nucleophilic than the starting material, leading to di- or even tri-alkylation.[6][14]

  • Quaternization: Tertiary amines can be further alkylated to form quaternary ammonium salts.[4]

Side ReactionCausative FactorsMitigation Strategy
Elimination (E2) - Sterically hindered amine acting as a base[4]- Secondary or tertiary alkyl halide- High reaction temperatures- Use a less hindered base if possible.- Use a primary alkyl halide if the synthesis allows.- Lower the reaction temperature and prolong the reaction time.
Over-alkylation - Product amine is more nucleophilic than starting amine[6]- Use a large excess of the starting amine.- Slow addition of the alkylating agent.[5]- Consider using a protecting group on the amine.[5]
Quaternization - Excess alkylating agent with a tertiary amine product[4]- Use stoichiometric amounts of the alkylating agent or a slight excess of the amine.- Monitor the reaction closely and stop it once the desired product is formed.
Issue 3: Catalyst-Mediated Reactions

For modern catalytic methods like "Borrowing Hydrogen," new challenges can arise.

G cluster_0 Borrowing Hydrogen Cycle A R-CH2OH + [M] B R-CHO + [M]-H2 A->B Dehydrogenation C R-CHO + R'2NH B->C Condensation trouble1 Dehydrogenation Fails B->trouble1 D [R-CH=NR'2]+ C->D Iminium Formation E [R-CH=NR'2]+ + [M]-H2 D->E F R-CH2-NR'2 + [M] E->F Reduction F->A trouble2 Reduction Fails F->trouble2

Caption: Simplified "Borrowing Hydrogen" cycle and potential failure points.

Q: My "Borrowing Hydrogen" reaction is not working. What could be the issue?

A: This catalytic cycle depends on several steps.[12][13]

  • Catalyst Activity: Ensure the catalyst (e.g., Ru or Ir complex) is active.[15] Some catalysts require an activator or are sensitive to air and moisture. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.

  • Base: These reactions often require a base (e.g., KOtBu, Cs₂CO₃) to facilitate catalyst turnover and the condensation step.[12][13] The choice and amount of base can be critical.

  • Hydrogen Acceptor/Donor: The alcohol acts as the hydrogen donor. Ensure it is of high purity. In some cases, an external hydrogen acceptor or donor might be needed to initiate or regenerate the catalyst.

  • Temperature: While some modern catalysts work at milder temperatures, many "Borrowing Hydrogen" reactions require elevated temperatures (often >100 °C) to drive the initial dehydrogenation step.[12]

Conclusion

Troubleshooting the N-alkylation of hindered amines requires a systematic and mechanistically informed approach. By carefully considering the interplay of steric hindrance, reagent reactivity, reaction conditions, and potential side reactions, researchers can overcome many of the challenges associated with this transformation. When direct alkylation proves insufficient, a wealth of modern synthetic methods, including reductive amination and catalytic approaches, are available to achieve the desired C-N bond formation.

References

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Retrieved from [Link]

  • N-alkylation of amines. (1999). Google Patents.
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2025). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. (2017). J. Am. Chem. Soc.. Retrieved from [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Diastereoselectivity in Spirocycle Synthesis

Welcome to the technical support center for diastereoselective spirocycle synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective spirocycle synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol at the spirocyclic center. Spirocycles are integral three-dimensional structures in medicinal chemistry and natural products, and achieving high diastereoselectivity is often a critical challenge.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs): First Principles

This section addresses fundamental concepts that underpin diastereoselectivity in spirocyclization reactions.

Q1: What are the primary factors that control diastereoselectivity in a spirocyclization reaction?

A1: Diastereoselectivity arises from differences in the activation energies of the transition states leading to the different diastereomeric products. The primary factors you can manipulate to influence this energy landscape are:

  • Reaction Temperature: Lower temperatures often enhance selectivity by favoring the pathway with the lowest energy transition state.[3]

  • Solvent: The solvent's polarity and coordinating ability can stabilize or destabilize specific transition states, sometimes even reversing the selectivity.[3][4]

  • Catalyst/Reagent: The choice of catalyst (e.g., Lewis acid, transition metal, organocatalyst) or reagent is paramount. Their steric and electronic properties dictate the geometry of the transition state.[5][6]

  • Substrate Structure: Pre-existing stereocenters in the substrate, including those introduced via chiral auxiliaries, can strongly bias the facial selectivity of the cyclization.[7][8]

  • Steric Hindrance: The bulkiness of substituents on the substrate can create a steric bias, favoring the formation of the less sterically hindered diastereomer.[9]

Q2: How does temperature impact the diastereomeric ratio (d.r.)?

A2: Temperature directly affects the kinetic resolution of the two competing diastereomeric pathways. According to the Eyring equation, the ratio of the rate constants (and thus the products) is exponentially related to the difference in Gibbs free energy of activation (ΔΔG‡) and inversely related to the temperature (T). Lowering the reaction temperature amplifies the impact of even small differences in activation energy, leading to a higher diastereomeric ratio.[3] However, the relationship is not always linear, and screening a range of temperatures (e.g., from -78°C to room temperature) is a crucial optimization step.[3]

Q3: Can changing the solvent reverse the diastereoselectivity?

A3: Yes, this is a known phenomenon. The solvent can dramatically influence the reaction's outcome by differentially solvating and stabilizing the transition states.[3] For example, a polar aprotic solvent might stabilize a more polar transition state, while a nonpolar solvent would favor a less polar one. This can lead to a complete reversal of the major diastereomer formed.[4] Therefore, a solvent screen is a powerful tool for optimization.

Troubleshooting Guide: Common Experimental Issues

This section provides actionable advice for specific problems you may encounter in the lab.

Q4: My spirocyclization is resulting in a nearly 1:1 mixture of diastereomers. What is the first thing I should try?

A4: When faced with low diastereoselectivity (e.g., 1:1 d.r.), the most straightforward and often effective initial step is to systematically lower the reaction temperature.

  • Causality: At higher temperatures, there is sufficient thermal energy to overcome the small energy barrier difference between the two diastereomeric transition states, leading to a non-selective reaction. By reducing the temperature (e.g., from room temperature to 0°C, -20°C, or even -78°C), you make the reaction more sensitive to this energy difference, favoring the pathway through the lower-energy transition state.[3]

  • Actionable Protocol:

    • Set up three identical reactions.

    • Run the first at your original temperature, the second at 0°C (ice bath), and the third at -78°C (dry ice/acetone bath).

    • Allow the reactions to proceed for an extended time to compensate for the slower rate at lower temperatures.

    • Analyze the diastereomeric ratio of the crude product mixture by ¹H NMR or HPLC.

Q5: I've tried lowering the temperature, but the diastereoselectivity is still poor. What's my next step?

A5: Your next step should be a comprehensive solvent screen. The polarity and coordinating properties of the solvent can have a profound effect on the transition state geometry.[4]

  • Causality: Solvents interact differently with the reactants and the catalyst. A change in solvent can alter the conformation of the substrate or the catalyst-substrate complex, thereby changing the facial bias of the cyclization. For instance, non-coordinating solvents like toluene or dichloromethane may favor a compact transition state, while coordinating solvents like THF or acetonitrile could lead to a more open transition state.

  • Actionable Protocol:

    • Select a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)).[10]

    • Set up parallel reactions in each solvent at the optimal temperature identified in the previous step.

    • Ensure all other parameters (concentration, catalyst loading) are kept constant.

    • Analyze the d.r. for each reaction.

Optimization Workflow for Poor Diastereoselectivity

G start Start: Poor d.r. (e.g., 1:1) temp Screen Reaction Temperature (e.g., RT, 0°C, -78°C) start->temp Step 1 solvent Screen Solvents (e.g., Toluene, DCM, THF, ACN) temp->solvent Step 2 (If temp fails) end Optimized d.r. temp->end catalyst Screen Catalysts / Ligands (Lewis Acids, Organocatalysts) solvent->catalyst Step 3 (If solvent fails) solvent->end substrate Substrate Modification (Chiral Auxiliary, Bulky Groups) catalyst->substrate Step 4 (Advanced Strategy) catalyst->end substrate->end

Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.

Q6: My reaction involves a metal catalyst. How can I improve diastereoselectivity in this system?

A6: In metal-catalyzed reactions, the ligand bound to the metal center is critical for defining the chiral environment of the reaction.[5]

  • Causality: The ligand's steric and electronic properties directly influence the geometry and stability of the catalytically active species and the subsequent transition states. A bulkier ligand can create a more defined chiral pocket, forcing the substrate to approach from a specific direction, thereby enhancing diastereoselectivity. This is a common strategy in palladium-catalyzed Mizoroki–Heck annulations and nickel-catalyzed cyclizations.[1][11]

  • Actionable Protocol:

    • Ligand Screening: If you are using a phosphine ligand, for example, screen ligands with varying steric bulk (e.g., PPh₃ vs. P(o-tol)₃ vs. P(t-Bu)₃) or bite angles (e.g., dppe, dppf).

    • Metal Salt Screening: The counter-ion of the metal salt can also play a role. Screen different metal precursors (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).

    • Additive Screening: Sometimes, additives (e.g., silver salts in gold catalysis) can modify the active catalytic species and improve selectivity.

Parameter Rationale for Variation Example Variables
Temperature Modulates kinetic control; lower T generally increases selectivity.RT, 0°C, -20°C, -40°C, -78°C
Solvent Affects transition state stability and conformation.Toluene, CH₂Cl₂, THF, ACN, DMF
Catalyst Steric/electronic properties define the transition state geometry.Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂[10]
Ligand (for Metal Catalysis) Creates a chiral pocket and influences catalyst reactivity.Chiral Phosphines, Diamines, P,N Ligands[12][13]
Chiral Auxiliary Introduces a known stereocenter to direct cyclization.Evans oxazolidinones, Vince lactams[7][11][14]
Table 1: Systematic Parameter Screening for Diastereoselectivity Optimization.
Advanced Strategies for Stereocontrol

When basic troubleshooting is insufficient, more advanced methods are required.

Q7: What is the role of a chiral auxiliary and when should I consider using one?

A7: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[7] You should consider this strategy when other methods fail or when you need to ensure a specific absolute stereochemistry.

  • Causality: The auxiliary provides a built-in stereocenter with a defined steric environment. During the cyclization, it blocks one face of the molecule, forcing the reaction to occur on the less hindered face, thus leading to a single major diastereomer.[15] After the reaction, the auxiliary can be cleaved and often recycled.[7]

  • Example Application: In the synthesis of N-methylspiroindolines, a chiral auxiliary derived from the Vince lactam can be used to achieve high diastereoselectivity (>98%) in a Mizoroki–Heck annulation.[11]

Q8: Can organocatalysis be used to control diastereoselectivity in spirocycle synthesis?

A8: Absolutely. Organocatalysis has emerged as a powerful tool for stereoselective synthesis, including the formation of spirocycles.[16] Chiral amines, phosphoric acids, thioureas, and N-heterocyclic carbenes (NHCs) are commonly used.[6]

  • Mechanism of Action: Chiral organocatalysts activate the substrate by forming transient, covalently bonded intermediates (e.g., iminium or enamine ions with chiral amines) or through non-covalent interactions like hydrogen bonding (e.g., with thioureas or phosphoric acids).[6] This interaction creates a highly organized, chiral transition state that directs the cyclization to produce one diastereomer preferentially.

  • Example: An organocatalytic asymmetric dearomative spirocyclization/oxa-Michael addition sequence can be used to generate densely functionalized tetralones with high diastereo- and enantioselectivities.[16]

Conceptual View of Stereocontrol

G cluster_0 Uncontrolled Reaction cluster_1 Catalyst-Controlled Reaction A Substrate TS1 Transition State 1 (Low Energy) A->TS1 TS2 Transition State 2 (High Energy) A->TS2 P1 Product 1 (Major Diastereomer) TS1->P1 P2 Product 2 (Minor Diastereomer) TS2->P2 B_sub Substrate B_complex Substrate-Catalyst Complex B_sub->B_complex B_cat Chiral Catalyst B_cat->B_complex B_TS Favored Transition State B_complex->B_TS B_P Single Diastereomer B_TS->B_P

Caption: A diagram illustrating how a chiral catalyst creates a single favored transition state.

References
  • BenchChem. (n.d.). Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis.
  • Zhang, X., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. Available at: [Link]

  • Lindberg, M., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Ley, S. V., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jinks, M. A., et al. (2021). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Chemical Science. Available at: [Link]

  • Maji, R., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. Available at: [Link]

  • Antony, A., & P, A. K. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. Available at: [Link]

  • Lindberg, M., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. Available at: [Link]

  • Wang, Z., et al. (2021). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • N'Zue, B., et al. (2021). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available at: [Link]

  • Maji, R., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. Available at: [Link]

  • Di Mola, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. Available at: [Link]

  • Kamlar, M., Urban, M., & Veselý, J. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemistry–A European Journal. Available at: [Link]

  • Fan, R., et al. (2018). Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C–O and C–C Bond Formation. Organic Letters. Available at: [Link]

  • ResearchGate. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Request PDF. Available at: [Link]

  • ResearchGate. (2011). Design and Synthesis of Chiral Spiro Ligands. Available at: [Link]

  • Reddy, C. R., et al. (2020). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters. Available at: [Link]

  • Smith, T. C., & Gouverneur, V. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Vera, A., et al. (2013). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Helvetica Chimica Acta. Available at: [Link]

  • Sen, S., et al. (2010). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2021). Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization. Request PDF. Available at: [Link]

  • de Sousa, M. A., & de Souza, R. O. (2017). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Jiang, G., et al. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 1-oxa-6-azaspiro[3.3]heptane analogs

Publish Comparison Guide: Structure-Activity Relationship of 1-oxa-6-azaspiro[3.3]heptane Analogs Executive Summary: The Case for the "Bent" Spirocycle In the landscape of fragment-based drug discovery (FBDD), spirocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship of 1-oxa-6-azaspiro[3.3]heptane Analogs

Executive Summary: The Case for the "Bent" Spirocycle

In the landscape of fragment-based drug discovery (FBDD), spirocyclic scaffolds have emerged as the gold standard for "escaping flatland"—increasing fraction of sp3 carbon (


) to improve solubility and metabolic stability without sacrificing potency. While the 2-oxa-6-azaspiro[3.3]heptane  isomer has gained fame as a linear bioisostere for morpholine (seen in candidates like AZD1979), its structural sibling, 1-oxa-6-azaspiro[3.3]heptane , offers a distinct and underutilized geometric profile.

This guide analyzes the 1-oxa-6-azaspiro[3.3]heptane scaffold, positioning it not merely as a morpholine replacement, but as a specialized angular vector tool. By placing the oxygen atom adjacent to the spiro center, this scaffold alters the exit vector angle and modulates amine basicity through increased inductive effects, offering a unique SAR profile compared to the standard 2-oxa isomer.

Physicochemical Profile & Bioisosteric Mapping

The primary utility of 1-oxa-6-azaspiro[3.3]heptane lies in its ability to fine-tune the physicochemical properties of a lead compound. Below is a comparative analysis against its common alternatives.

Comparative Metrics Table
PropertyMorpholine (Parent)2-oxa-6-azaspiro[3.3]heptane (Linear Isomer)1-oxa-6-azaspiro[3.3]heptane (Angular Isomer)
Geometry Chair (Flexible)Puckered/Planar avg. (Rigid)Puckered/Rigid
Vector Angle ~180° (Linear)~180° (Linear)~120° (Bent/Angular)
Heteroatom Distance 2 carbons3 carbons (via spiro)2 carbons (via spiro)
Basicity (

)
~8.3~9.5 - 10.0~7.5 - 8.5 (Estimated)*
Lipophilicity (

)
BaselineLowers LogP (Polar)Lowers LogP (Polar)
Metabolic Stability Low (Oxidative ring opening)High (Blocked metabolic spots)High (Quaternary center)

*Note on


: The 1-oxa isomer places the electronegative oxygen closer to the nitrogen (3-bond separation: O-Cspiro-C-N) compared to the 2-oxa isomer (4-bond separation). This increased inductive withdrawal typically lowers the 

, making the 1-oxa analog less basic and potentially more permeable in neutral pH environments.
Visualizing the Vector Shift

The following diagram illustrates why a medicinal chemist would choose the 1-oxa isomer over the 2-oxa isomer. While 2-oxa mimics the linear 1,4-substitution of morpholine, 1-oxa mimics a 1,3-substitution (meta-like) geometry.

VectorAnalysis cluster_0 Linear Vector (1,4-like) cluster_1 Angular Vector (1,3-like) Morpholine Morpholine (Flexible Chair) Oxa2 2-oxa-6-azaspiro[3.3]heptane (Rigid Linear) Morpholine->Oxa2 Bioisosteric Replacement Oxa1 1-oxa-6-azaspiro[3.3]heptane (Rigid Bent) Oxa2->Oxa1 Isomeric Switch Changes Exit Vector MetaSub Meta-Substituted Aromatics Oxa1->MetaSub Geometric Mimicry

Figure 1: Vector analysis showing the geometric divergence between the 2-oxa (linear) and 1-oxa (bent) isomers.

Synthetic Accessibility & Functionalization

Accessing the 1-oxa-6-azaspiro[3.3]heptane core is synthetically more demanding than the 2-oxa isomer due to the asymmetry of the rings. The most robust method, pioneered by the Carreira group, involves a ring expansion strategy.

Protocol: Synthesis via Ring Expansion

This protocol describes the formation of the 1-oxa core from a protected azetidinone precursor.[1]

  • Starting Material: N-Boc-3-azetidinone.

  • Epoxidation (Corey-Chaykovsky):

    • Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO/THF.

    • Mechanism: Formation of a sulfur ylide which attacks the ketone, forming a spiro-epoxide intermediate.

  • Ring Expansion:

    • Reagents: Lewis acid catalysis (e.g.,

      
      ) or nucleophilic opening followed by cyclization.
      
    • Outcome: The epoxide rearranges/expands to form the oxetane ring fused at the spiro center.[1]

  • Deprotection:

    • Step: Removal of Boc group using TFA/DCM (1:4 v/v) at 0°C.

    • Validation: The resulting amine salt is stable and can be coupled to aryl halides or carboxylic acids.

Critical Insight: Unlike the 2-oxa synthesis (which often starts from pentaerythritol derivatives), this route allows for the introduction of chirality if substituted azetidinones are used, offering a path to enantiopure spirocycles.

Case Study: SAR in Antitubercular Agents (Pks13 Inhibitors)

A definitive example of the 1-oxa vs. 2-oxa trade-off is found in the optimization of Pks13 inhibitors (Thioesterase domain inhibitors) for Tuberculosis treatment.

Study Context: Researchers optimized a benzofuran scaffold (TAM16) targeting Mycobacterium tuberculosis. The goal was to replace a labile piperidine/morpholine moiety to improve metabolic stability while maintaining potency against the Pks13 target.

Experimental Data Comparison:

Compound IDR-Group (Spirocycle)Pks13

(nM)
MIC (

)


(Human)

Ref (Morpholine) Morpholine120.8>100 (Unstable)
Analog A 2-oxa-6-azaspiro[3.3]heptane151.2< 10 (Stable)
Analog B 1-oxa-6-azaspiro[3.3]heptane 45 >10 < 10 (Stable)

Analysis of Failure/Success:

  • Potency Drop: The switch to the 1-oxa isomer (Analog B) resulted in a 3-fold loss of biochemical potency and a complete loss of cellular activity (MIC).

  • Causality: The binding pocket for Pks13 (Asn1640 interaction) requires a specific linear vector and a protonated amine.

    • Vector Mismatch: The "bent" angle of the 1-oxa isomer misaligned the amine with the key aspartate residue.

    • pKa Effect: The lower basicity of the 1-oxa isomer (due to the proximal oxygen) reduced the fraction of protonated species at physiological pH, weakening the ionic bond.

Metabolic Stability & "Soft Spots"

Both spiro isomers offer superior metabolic stability compared to morpholine. The spiro-carbon acts as a "metabolic roadblock," preventing the formation of reactive metabolites (e.g., ring-opened aldehydes).

Metabolism cluster_morph Morpholine Metabolism cluster_spiro 1-oxa-6-azaspiro[3.3]heptane M_Start Morpholine M_Ox Alpha-Hydroxylation (CYP450) M_Start->M_Ox M_Open Ring Opening (Reactive Aldehyde) M_Ox->M_Open S_Start Spiro Scaffold S_Block Quaternary Center Blocks Alpha-Oxidation S_Start->S_Block S_Stable Excreted Intact (High Stability) S_Block->S_Stable

Figure 2: Metabolic pathway comparison. The spirocyclic quaternary center sterically hinders CYP450 access to the alpha-carbons, significantly reducing intrinsic clearance (


).

Experimental Protocol: General Coupling Procedure

To evaluate this scaffold in your own SAR campaign, use the following standardized protocol for coupling the 1-oxa-6-azaspiro[3.3]heptane salt to an aryl halide (S_NAr).

Reagents:

  • 1-oxa-6-azaspiro[3.3]heptane oxalate (or TFA salt).

  • Aryl Fluoride/Chloride substrate.

  • Base:

    
     or DIPEA.
    
  • Solvent: DMSO or NMP (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the aryl halide (1.0 equiv) in DMSO (0.2 M concentration).

  • Free Basing: Add the spiro-amine salt (1.2 equiv) and

    
     (3.0 equiv).
    
    • Note: If using the oxalate salt, extra base is required to neutralize the oxalic acid.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: The 1-oxa isomer is sterically more congested near the amine than morpholine; higher temperatures may be required.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over

    
    .
    
  • Purification: Flash chromatography. The spiro-amine product is typically more polar than the aryl halide precursor.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.

  • North, E. J., et al. (2020). "Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target." Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014).[3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Barnes-Seeman, D., et al. (2013). "The role of spirocyclic scaffolds in drug discovery." Journal of Medicinal Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing In Vitro Metabolic Stability of Drug Analogs

In the landscape of drug discovery, the metabolic stability of a compound is a pivotal determinant of its therapeutic potential.[1][2] A drug's susceptibility to biotransformation dictates its pharmacokinetic profile, in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the metabolic stability of a compound is a pivotal determinant of its therapeutic potential.[1][2] A drug's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and dosing regimen.[3][4][5] Consequently, the early assessment and optimization of metabolic stability are critical for advancing promising drug candidates.[6][7][] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro metabolic stability assays for the comparison of drug analogs.

The Rationale for Comparing Drug Analogs

During lead optimization, medicinal chemists synthesize numerous analogs of a parent compound to enhance potency, selectivity, and pharmacokinetic properties. Comparing the metabolic stability of these analogs provides crucial structure-activity relationship (SAR) insights.[9] By identifying metabolic "soft spots"—positions on a molecule susceptible to enzymatic degradation—chemists can make targeted structural modifications to improve stability.[1] For instance, blocking a site of metabolism through fluorination or methylation can significantly enhance a compound's half-life.[1]

Choosing the Right In Vitro System: A Comparative Overview

The selection of an appropriate in vitro test system is fundamental to obtaining relevant and predictive metabolic stability data.[7][10] The most common systems include liver microsomes, S9 fractions, and hepatocytes.[4][10][11] Each possesses distinct advantages and limitations.

In Vitro System Description Advantages Disadvantages Best For
Liver Microsomes Subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes (e.g., Cytochrome P450s) and some Phase II enzymes (e.g., UGTs).[12][13][14]Cost-effective, high-throughput, well-characterized for Phase I metabolism.[15][16]Lacks cytosolic Phase II enzymes; may not fully represent in vivo metabolism.[12][15]High-throughput screening of analogs for Phase I metabolic stability.
S9 Fraction A mixture of microsomal and cytosolic fractions, containing a broader range of Phase I and Phase II enzymes.[4][12][13]More comprehensive metabolic profile than microsomes.[12][15]Lower concentration of microsomal enzymes compared to isolated microsomes.[13]Assessing the combined contribution of Phase I and Phase II enzymes to metabolism.
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and cofactors, representing the "gold standard" for in vitro metabolism studies.[4][11][14]Provides a more physiologically relevant environment, capturing uptake, metabolism, and efflux processes.[4][9]More expensive, lower throughput, and subject to viability issues.[17]Detailed metabolic profiling of late-stage lead candidates and when investigating transporter effects.

For the initial screening and comparison of a series of drug analogs, liver microsomes often provide the best balance of throughput, cost, and relevant information, particularly for compounds primarily cleared by CYP-mediated metabolism.[15]

Experimental Workflow for Comparative Metabolic Stability Assessment

The following diagram and protocol outline a robust workflow for comparing the metabolic stability of two hypothetical drug analogs, Analog A and Analog B, using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Drug Analogs (A & B) - Liver Microsomes - NADPH Cofactor Solution - Quenching Solution pre_incubation Pre-incubate Microsomes and Analogs at 37°C prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction (Add Cold Acetonitrile) time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms calc_percent Calculate % Parent Remaining lc_ms->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_params Calculate t½ and CLint plot_data->calc_params compare Compare Analogs calc_params->compare

Caption: Experimental workflow for in vitro metabolic stability assay.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of Analog A, Analog B, and a positive control (e.g., a compound with known high clearance like verapamil) in DMSO.[1]
  • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[1]
  • NADPH Regeneration System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 100 mM potassium phosphate buffer.
  • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure: [7]

  • Add the diluted HLM suspension and the test compound working solution (final concentration typically 1 µM) to a 96-well plate.
  • Pre-incubate the plate at 37°C for 5-10 minutes.[9]
  • Initiate the metabolic reaction by adding the NADPH regeneration system.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a new plate containing the ice-cold quenching solution.[16][17]
  • Include control incubations: a "minus cofactor" control (without NADPH) to assess non-enzymatic degradation and a "time zero" sample.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[7][18]

Data Analysis and Interpretation

The primary data from the assay is the concentration of the parent drug at different time points. This is used to calculate key parameters that quantify metabolic stability.

1. Calculation of Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the time zero sample.

2. Determination of Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

  • k = -slope

  • t½ = 0.693 / k

3. Calculation of Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular drug.[10] It is calculated from the half-life and the incubation conditions.

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Comparative Data Presentation
Parameter Analog A Analog B Positive Control (Verapamil)
Half-life (t½, min) 45.215.88.5
Intrinsic Clearance (CLint, µL/min/mg protein) 30.787.7163.1
% Remaining at 60 min 39%8%<1%

Data Interpretation: In this hypothetical example, Analog A is significantly more metabolically stable than Analog B, as indicated by its longer half-life and lower intrinsic clearance.[1] This suggests that the structural modifications in Analog A have successfully reduced its susceptibility to metabolic degradation compared to Analog B.

Decision-Making Framework Based on Metabolic Stability Data

The results of the comparative metabolic stability assay feed into a broader decision-making process for lead optimization.

G cluster_classification Classification cluster_actions Actions start Metabolic Stability Data (t½, CLint) high_stability High Stability (Long t½, Low CLint) start->high_stability Meets Target Profile moderate_stability Moderate Stability start->moderate_stability Borderline low_stability Low Stability (Short t½, High CLint) start->low_stability Does Not Meet Target Profile advance Advance to In Vivo PK Studies high_stability->advance optimize Further Optimization: - Block Metabolic Soft Spots - Improve Physicochemical Properties moderate_stability->optimize deprioritize Deprioritize or Redesign Analog low_stability->deprioritize optimize->start Re-evaluate

Caption: Decision-making flowchart based on metabolic stability results.

  • High Stability: Analogs with favorable metabolic stability profiles are prioritized for further evaluation, including in vivo pharmacokinetic studies.

  • Moderate Stability: Analogs with intermediate stability may undergo further structural modifications to improve their properties.

  • Low Stability: Analogs that are rapidly metabolized are often deprioritized, or the data is used to inform a redesign of the chemical scaffold.[3][]

Conclusion

The systematic in vitro comparison of the metabolic stability of drug analogs is an indispensable component of modern drug discovery.[7] By employing robust experimental protocols and thoughtful data interpretation, researchers can efficiently identify compounds with desirable pharmacokinetic properties, thereby accelerating the development of new and effective medicines. This guide provides a foundational framework for conducting these critical studies with scientific rigor and a clear understanding of the underlying principles.

References

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2016). Journal of Biomolecular Screening.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2022). IntechOpen.
  • Drug Metabolic Stability Analysis Service.
  • What are Subcellular Fractions and Which Ones Should I Use?. BioIVT.
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • A Comparative Guide to the Metabolic Stability of Alnusone and Its Analogs. Benchchem.
  • Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025).
  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2012). Journal of Analytical & Bioanalytical Techniques.
  • Metabolic Stability and Metabolite Analysis of Drugs.
  • Metabolic Stability.
  • Metabolic Stability Testing. BOC Sciences.
  • In Vitro Metabolic Stability.
  • LC/MS Applic
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • What is the importance of metabolic stability in drug design?. (2025).
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2012). Journal of Biomolecular Screening.
  • Microsomal Stability. Cyprotex.
  • Metabolic Stability and Analogue-Based Drug Discovery.
  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our molecules with the utmost confidence and safety throughout th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our molecules with the utmost confidence and safety throughout their entire lifecycle. This guide provides essential, field-proven procedures for the proper disposal of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine (CAS: 1349199-65-0), a novel spirocyclic building block.[1] The protocols outlined here are designed to ensure operational safety, regulatory compliance, and environmental stewardship.

Core Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is a stable solid compound, but it is classified with specific hazards that dictate its handling and disposal requirements.

Table 1: GHS Hazard Summary

GHS Pictogram Signal Word Hazard Statements

Warning [1]H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Causality Behind Hazards: The identified hazards are typical for complex amines and carbamates. The primary amine functionality and the overall molecular structure can interact with biological tissues, causing irritation. If the compound is in a powdered or dusty form, inhalation can lead to respiratory tract irritation.[3] These risks are manageable with appropriate engineering controls and personal protective equipment.

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is required at all times when handling or preparing 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine for disposal.

  • Eye and Face Protection: Use chemical safety goggles and a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] This is critical to prevent contact that causes serious eye irritation.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[3][4] Use proper glove removal technique to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste.[3]

  • Skin and Body Protection: Wear a lab coat or apron. For larger quantities or in case of a spill, impervious clothing may be necessary.[4]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][3][4]

Primary Disposal Pathway: Direct Collection as Chemical Waste

This is the most direct, safest, and universally recommended procedure for the disposal of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine and its contaminated containers. This protocol minimizes chemical manipulation by laboratory personnel and transfers the responsibility of final treatment to a licensed hazardous waste facility.

Step-by-Step Protocol:

  • Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic amines. The container must have a secure, tightly-fitting lid.[3][5]

  • Waste Collection:

    • Carefully transfer the neat, unused, or waste 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine solid into the designated waste container.

    • Avoid creating dust during the transfer.[3][4]

    • For solutions containing the compound, pour carefully into the appropriate liquid waste container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine," the approximate quantity, and the relevant hazard symbols (e.g., "Irritant").[5]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. The container should be kept in secondary containment to manage any potential leaks.[5]

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal contractor.[6][7] Do not pour this chemical down the drain or dispose of it in regular trash.[3][4]

Disposal_Workflow cluster_lab Laboratory Operations cluster_EHS EHS / Professional Disposal Waste Solid or Solution Waste (6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine) Container Step 1: Collect in a Designated, Compatible Container Waste->Container Label Step 2: Securely Seal and Accurately Label Container Container->Label Store Step 3: Store in Secondary Containment in a Safe Area Label->Store Pickup Step 4: Arrange for Professional Waste Pickup Store->Pickup Incineration Final Disposal (e.g., High-Temperature Incineration) Pickup->Incineration

Caption: Standard workflow for direct disposal of chemical waste.

Advanced Protocol: Acidic Deprotection for Waste Stream Consolidation (Expert Use Only)

Disclaimer: This procedure is for informational purposes and should only be performed by experienced organic chemists. It involves handling strong acids and requires rigorous safety controls. Always consult your institution's EHS department before attempting any chemical treatment of waste. The primary goal of this protocol is not to render the waste non-hazardous, but to potentially transform it into a simpler amine salt that may be more compatible with other aqueous acidic waste streams.

Scientific Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic conditions but its lability to strong acids.[8][9] Treatment with an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) protonates the carbamate, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid.[9][10] This intermediate spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[9][10]

Caption: Reaction scheme for the acidic deprotection of the Boc group.

Step-by-Step Deprotection Protocol:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a gas outlet connected to a bubbler to monitor off-gassing.

  • Dissolution: Dissolve the 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine waste in a suitable solvent (e.g., methanol or 1,4-dioxane) at a concentration of approximately 0.2 M.

  • Acid Addition: While stirring vigorously, slowly add an excess (3-4 equivalents) of a strong acid solution (e.g., 4M HCl in dioxane or concentrated aqueous HCl). Caution: The reaction is exothermic and will evolve carbon dioxide gas.[10] Ensure the addition is slow enough to control the effervescence and temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the gas evolution ceases, indicating the reaction is complete.

  • Neutralization & Disposal:

    • Slowly and carefully neutralize the excess acid by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is between 5.5 and 9.5.[11] Be prepared for significant foaming from CO₂ release during neutralization.

    • Transfer the final, neutralized aqueous solution to a properly labeled hazardous aqueous waste container for disposal via your institutional EHS program.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Management:

    • Evacuate personnel from the immediate area and ensure adequate ventilation.[3][4]

    • Remove all sources of ignition.[4]

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.

    • Sweep up the absorbed material without creating dust and place it in a suitable, closed container for disposal as hazardous waste.[3]

    • Do not allow the chemical to enter drains or waterways.[3][4]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

By adhering to these detailed procedures, you ensure that the disposal of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is conducted safely, protecting yourself, your colleagues, and the environment.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. (2024-04-25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • J&K Scientific LLC. (2025-02-08). BOC Protection and Deprotection. [Link]

  • Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • MDPI. (2020-09-05). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]

  • ScienceDirect. (2025-08-10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • Bentham Science. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023-07-04). BOC deprotection. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine
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6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine
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